Ipsalazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80573-03-1 |
|---|---|
Molecular Formula |
C16H13N3O6 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25) |
InChI Key |
CQSRTOJJBONKMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid BX 650 A ipsalazide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Ipsalazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Ipsalazide. The methodologies presented are based on established principles of organic chemistry, drawing from documented syntheses of analogous azo compounds, particularly Balsalazide. This document is intended to equip researchers with the foundational knowledge to produce and purify this compound for laboratory and developmental use.
Introduction
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), designed for the targeted delivery of the active therapeutic agent to the colon.[1][2] Structurally similar to Balsalazide, it is an azo-bonded compound that remains intact through the upper gastrointestinal tract and is cleaved by bacterial azoreductases in the colon to release 5-ASA and the carrier molecule, 4-aminobenzoylglycine.[1] This targeted release mechanism is intended to maximize the therapeutic effect of 5-ASA on the colonic mucosa while minimizing systemic side effects.
Synthesis of this compound
The synthesis of this compound is analogous to that of other 5-ASA-based azo prodrugs and can be conceptually divided into two main stages:
-
Diazotization of the Carrier Molecule Precursor: Formation of a diazonium salt from 4-aminobenzoylglycine.
-
Azo Coupling: Reaction of the diazonium salt with salicylic acid to form the final this compound molecule.
Synthesis Pathway
The overall synthetic pathway for this compound is depicted below. It begins with the preparation of the key intermediate, 4-aminobenzoylglycine, which is then diazotized and coupled with salicylic acid.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound, compiled from general procedures for diazo coupling reactions and the synthesis of analogous compounds.
Materials and Reagents:
-
4-Aminobenzoylglycine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 4-Aminobenzoylglycine
-
In a beaker, dissolve a specific molar equivalent of 4-aminobenzoylglycine in dilute hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.1 molar equivalents) dropwise to the cooled solution of 4-aminobenzoylglycine. Maintain the temperature strictly between 0 and 5 °C to ensure the stability of the diazonium salt.
-
Continue stirring the mixture at this temperature for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of 4-aminobenzoylglycine.
Part B: Azo Coupling with Salicylic Acid
-
In a separate beaker, dissolve salicylic acid (1 molar equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of sodium salicylate to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold alkaline sodium salicylate solution with vigorous stirring. The addition should be done portion-wise to control the reaction temperature and ensure efficient coupling.
-
A colored precipitate of this compound should form upon addition.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the this compound free acid.
-
Collect the crude this compound product by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Dry the crude product under vacuum.
Purification of this compound
The crude this compound product may contain unreacted starting materials, by-products from side reactions, and inorganic salts. Purification is essential to obtain a product of high purity suitable for research and further development. The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
Purification Workflow
Experimental Protocol: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures.
-
Not react with this compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal.
Potential solvents for a polar compound like this compound could include ethanol, methanol, acetic acid, or mixtures with water.[3] It is recommended to test the solubility of a small amount of crude this compound in various solvents to determine the most suitable one.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to the boiling point of the solvent with stirring until the solid dissolves completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few more minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified this compound crystals in a vacuum oven.
Experimental Protocol: Column Chromatography
For higher purity or if recrystallization is not effective, column chromatography can be employed.[4]
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common stationary phase for the purification of polar organic compounds.
-
Mobile Phase (Eluent): The selection of the mobile phase is crucial and is typically optimized using thin-layer chromatography (TLC). A solvent system that provides a good separation of this compound from its impurities on a TLC plate (ideally with an Rf value for this compound between 0.2 and 0.4) should be chosen. Given the polar nature of this compound, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is a common starting point.
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
Dissolve the crude or partially purified this compound in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions as the solvent drips from the bottom.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 4-Aminobenzoylglycine |
| Molar Ratio (4-Aminobenzoylglycine : NaNO₂ : Salicylic Acid) | 1 : 1.1 : 1 |
| Diazotization Temperature (°C) | 0 - 5 |
| Azo Coupling Temperature (°C) | 0 - 5 |
| Reaction Time (hours) | e.g., 2-3 |
| Crude Product Yield (%) | Record Experimental Value |
| Purified Product Yield (%) | Record Experimental Value |
Table 2: Purification Data
| Purification Method | Details | Purity (%) |
| Recrystallization | Solvent(s): e.g., Ethanol/Water | Determine by HPLC |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: e.g., Ethyl Acetate/Methanol (9:1) | Determine by HPLC |
Table 3: Analytical Characterization Data
| Analytical Technique | Observed Data |
| Melting Point (°C) | Record Experimental Value |
| ¹H NMR (ppm) | Record Chemical Shifts, Multiplicity, and Integration |
| ¹³C NMR (ppm) | Record Chemical Shifts |
| IR (cm⁻¹) | Record Key Absorption Bands (e.g., O-H, N=N, C=O) |
| Mass Spectrometry (m/z) | Record Molecular Ion Peak |
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. The described protocols, based on established chemical principles for analogous compounds, offer a robust starting point for researchers. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, and that the purity and identity of the synthesized compound are rigorously confirmed through modern analytical techniques. The provided tables should be used to meticulously document experimental data to ensure reproducibility and to build a comprehensive understanding of the synthesis and properties of this compound.
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Autophagy | TargetMol [targetmol.com]
- 3. Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, disodium salt [chembk.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of Ipsalazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a locally-acting aminosalicylate prodrug designed for the targeted delivery of 5-aminosalicylic acid (5-ASA), the active therapeutic moiety, to the colon for the treatment of inflammatory bowel disease (IBD). As an analog of sulfasalazine, its structure is engineered to undergo specific metabolic activation within the lower gastrointestinal tract, thereby minimizing systemic absorption and associated side effects. This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and mechanism of action of this compound, intended for professionals in the fields of pharmaceutical research and drug development.
Chemical and Physical Properties
This compound is the disodium salt of 5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid. Its fundamental properties are summarized below. While specific experimental data for some physicochemical properties of this compound are not extensively available in public literature, the following table presents known information and estimates based on its chemical structure and the properties of analogous compounds.
| Property | Value | Reference(s) |
| Chemical Name | Disodium 5-[[4-[[(carboxymethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoate | |
| Synonyms | This compound Disodium, Ipsalazida | [1] |
| Molecular Formula | C₁₆H₁₁N₃Na₂O₆ | [1] |
| Molecular Weight | 387.25 g/mol | [1] |
| Appearance | Likely a crystalline solid | |
| Solubility | Expected to be water-soluble due to its disodium salt form. | [2] |
| pKa | This compound possesses multiple ionizable groups (two carboxylic acids and a phenolic hydroxyl group). The exact pKa values are not publicly reported. The presence of the disodium salt form suggests that the carboxylic acid and phenolic hydroxyl groups are deprotonated at physiological pH. | |
| LogP (Octanol-Water Partition Coefficient) | The LogP of the free acid form is likely to be higher than that of the disodium salt. The salt form significantly increases hydrophilicity. Calculated LogP values for similar structures can vary, and experimental determination is necessary for an accurate value. |
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. While the specific spectral data for this compound is not publicly available, the following section outlines the standard methodologies that would be employed for its structure elucidation.
Experimental Protocols for Structure Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Proton NMR): This technique would provide information on the number and chemical environment of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the salicylic acid and phenyl rings, the methylene protons of the carboxymethyl group, and the amide proton. The coupling patterns and chemical shifts would be crucial for confirming the substitution pattern on the aromatic rings and the connectivity of the side chain.
-
¹³C-NMR (Carbon-13 NMR): This would identify all unique carbon atoms in the this compound molecule, including the carbonyl carbons of the carboxylic acids and the amide, the aromatic carbons, and the methylene carbon.
-
2D-NMR Techniques (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall structure. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for linking the different fragments of the molecule.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition (C₁₆H₁₁N₃Na₂O₆).
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS would provide structural information by identifying characteristic fragments of the molecule, such as the salicylic acid moiety and the carboxymethylcarbamoylphenylazo moiety.
3. High-Performance Liquid Chromatography (HPLC):
-
A validated reverse-phase HPLC (RP-HPLC) method with UV detection would be used to determine the purity of this compound and to separate it from any potential impurities or degradation products. A typical method for a related compound, sulfasalazine, utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[3] The retention time and peak purity would be established for the this compound reference standard.
Mechanism of Action and Metabolic Activation
This compound is a prodrug that requires metabolic activation by the gut microbiota to exert its therapeutic effect. The following workflow illustrates the activation process and the subsequent signaling pathway of the active metabolite, 5-ASA.
Experimental Workflow: Metabolic Activation of this compound
References
An In-Depth Technical Guide to the Degradation Pathway and Metabolite Identification of Ipsalazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a prodrug designed for the targeted delivery of 5-aminosalicylic acid (5-ASA) to the colon, primarily for the treatment of inflammatory bowel disease (IBD). As a member of the aminosalicylate class of drugs, its therapeutic efficacy is dependent on the controlled release of the active 5-ASA moiety. Understanding the degradation pathway and identifying the resulting metabolites are critical aspects of its development and regulatory evaluation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its degradation pathways, key metabolites, and the analytical methodologies employed for their identification and quantification.
This compound Degradation Pathway
The primary degradation pathway of this compound is initiated in the colon, where it is metabolized by bacterial azoreductases. This enzymatic action cleaves the azo bond of the this compound molecule, releasing the therapeutically active 5-aminosalicylic acid (5-ASA) and a carrier molecule, 4-aminobenzoyl-glycine.
Subsequent to the initial cleavage, both 5-ASA and the 4-aminobenzoyl-glycine carrier molecule can undergo further metabolic transformations, primarily through N-acetylation in the colonic mucosa and liver.
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Metabolite Identification and Quantitative Analysis
The principal metabolites of this compound are 5-ASA and 4-aminobenzoyl-glycine, along with their N-acetylated derivatives. While specific quantitative data for the degradation kinetics of this compound are not extensively available in the public domain, data from the closely related prodrug, balsalazide, which also releases 5-ASA, can provide valuable insights. Following oral administration, the majority of the prodrug reaches the colon intact, where bacterial enzymes cleave the azo bond.
Table 1: Key Metabolites of this compound
| Parent Compound | Primary Metabolite (Active) | Carrier Moiety Metabolite | Secondary Metabolites |
| This compound | 5-Aminosalicylic Acid (5-ASA) | 4-Aminobenzoyl-glycine | N-Acetyl-5-aminosalicylic Acid, N-Acetyl-4-aminobenzoyl-glycine |
Table 2: Representative Pharmacokinetic Data for Balsalazide (as a surrogate for this compound)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Balsalazide | 2,150 | 1.5 | 6,540 |
| 5-ASA | 170 | 24 | 2,890 |
| N-Acetyl-5-ASA | 680 | 24 | 11,850 |
| 4-Aminobenzoyl-β-alanine | 1,120 | 2 | 3,450 |
| N-Acetyl-4-aminobenzoyl-β-alanine | 3,980 | 12 | 56,180 |
Note: Data for balsalazide is presented as a surrogate to illustrate the expected pharmacokinetic profile of an azo-bond prodrug of 5-ASA. The carrier moiety for balsalazide is 4-aminobenzoyl-β-alanine, which is structurally similar to this compound's carrier.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for the quantitative analysis of this compound and its degradation products. The following is a general protocol that can be adapted and validated for specific research needs.
1. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase:
-
A gradient elution is typically employed.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: Determined by the UV absorbance maxima of this compound and its metabolites (typically in the range of 254-360 nm).
4. Sample Preparation:
-
Drug substance: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.
-
Biological matrices (e.g., plasma, urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure is required to remove interfering substances.
5. Forced Degradation Studies: Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Experimental Workflow Diagram
Caption: Workflow for this compound Stability Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification
LC-MS/MS is a powerful technique for the structural elucidation and sensitive quantification of metabolites.
1. Instrumentation:
-
A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Similar to the HPLC method, a reversed-phase C18 column is typically used.
-
The mobile phase should be compatible with mass spectrometry, often using volatile buffers like ammonium formate or formic acid.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and its metabolites.
-
Scan Mode: For identification, full scan and product ion scan (MS/MS) experiments are performed. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity.
-
Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation patterns.
Conclusion
The degradation of this compound is a well-defined process initiated by bacterial enzymes in the colon, leading to the release of the active drug, 5-ASA, and a carrier molecule. Subsequent metabolism primarily involves N-acetylation. The analytical methods outlined in this guide, particularly stability-indicating HPLC and LC-MS/MS, are fundamental tools for the comprehensive analysis of this compound and its metabolites. Robust analytical data is a cornerstone for ensuring the quality, safety, and efficacy of this compound in its clinical application.
Pharmacokinetic Profile of Ipsalazide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a promising prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD). As with other 5-ASA prodrugs, such as sulfasalazine and balsalazide, the therapeutic efficacy of this compound is dependent on its pharmacokinetic profile, which ensures the active moiety is released at the site of inflammation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, including its metabolism and the disposition of its active metabolite, 5-ASA. Due to the limited availability of specific quantitative pharmacokinetic data for this compound in the public domain, this guide also presents comparative data from preclinical studies on the structurally related and well-characterized 5-ASA prodrugs, sulfasalazine and balsalazide, to provide a relevant context for researchers.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of this compound
This compound is designed as a carrier-linked prodrug to deliver 5-ASA to the colon. The parent molecule is intended to have minimal systemic absorption in the upper gastrointestinal tract.
Metabolism: The primary metabolic pathway for this compound is the cleavage of its azo bond by bacterial azoreductases in the colon. This enzymatic action releases the therapeutically active 5-aminosalicylic acid (5-ASA) and a carrier molecule. Studies in rats have shown that this compound is effectively split by the gut microbiota.
Excretion: Following the colonic metabolism of this compound, the released 5-ASA is partially absorbed from the colon and subsequently metabolized, primarily in the liver and intestinal mucosa, to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The unabsorbed 5-ASA and the carrier molecule are primarily excreted in the feces. The absorbed 5-ASA and its metabolites are eliminated through the kidneys. The urinary and fecal excretion pattern of 5-ASA released from this compound is reported to be similar to that of sulfasalazine.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites in Mice
| Parameter | Sulfasalazine (SASP) | Sulfapyridine (SP) | N-acetyl-sulfapyridine (AcSP) |
| Dose | 67.5 mg/kg (oral) | - | - |
| Cmax | Higher in females | Higher in females | - |
| AUC | - | 21- to 32-fold > SASP (males), 5- to 25-fold > SASP (females) | > SASP, < SP |
| Bioavailability (F) | 16.6 - 18.2% | - | - |
| Clearance (CL) | ~2x higher in males | - | - |
| Mean Residence Time (MRT) | 0.45 - 0.78 hr (IV) | - | - |
| Data from toxicokinetic studies in B6C3F1 mice.[1] |
Table 2: Pharmacokinetic Parameters of a Novel 5-ASA Derivative (C1) in Rats
| Parameter | Intravenous (50 mg/kg) | Oral (50 mg/kg) | Intraperitoneal (75 mg/kg) |
| Cmax (µg/mL) | - | 2.8 ± 0.1 | - |
| Tmax (min) | - | 33 | 33 ± 5 |
| t½ (h) | 0.9 ± 0.2 | 2.5 ± 0.6 | 1.4 ± 0.2 |
| AUC (µg·h/mL) | - | - | - |
| Bioavailability (F) | - | ~77% | - |
| Clearance (mL/min) | 24 | - | - |
| Volume of Distribution (Vd) (L/kg) | 5.2 ± 0.9 | - | - |
| C1: 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid.[2] |
Experimental Protocols
The following sections outline typical methodologies employed in preclinical pharmacokinetic studies of orally administered 5-ASA prodrugs.
Animal Models
Wistar or Sprague-Dawley rats are commonly used animal models for pharmacokinetic studies of 5-ASA prodrugs.[2] Animals are typically fasted overnight before drug administration to minimize variability in gastrointestinal transit and absorption.
Drug Administration and Sample Collection
Oral Administration: The test compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered via oral gavage at a specific dose.[3]
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are usually obtained from the tail vein or via a cannulated vessel and collected into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Concentrations of the parent drug and its metabolites (5-ASA and Ac-5-ASA) in plasma are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[4]
Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation. The supernatant is then injected into the HPLC or LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used for elution.
-
Detection: UV detection is often set at a wavelength specific to the analytes. Fluorescence detection provides higher sensitivity for 5-ASA and its metabolites.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in preclinical models.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This compound, as a prodrug of 5-ASA, demonstrates a favorable preclinical profile by targeting the release of its active moiety to the colon. While specific quantitative pharmacokinetic data for this compound is limited, the understanding of its metabolic pathway, coupled with comparative data from analogous compounds like sulfasalazine and balsalazide, provides a strong foundation for its continued development. The experimental protocols and analytical methods outlined in this guide offer a framework for conducting further preclinical evaluations to fully characterize the pharmacokinetic properties of this compound and support its progression towards clinical applications.
References
- 1. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Initial Cell-Based Screening of Ipsalazide for Anti-Inflammatory Activity
Abstract This technical guide details a comprehensive framework for the initial cell-based screening of Ipsalazide to evaluate its anti-inflammatory properties. This compound, a prodrug of 5-aminosalicylic acid (5-ASA) and sulfapyridine, is primarily used in the treatment of inflammatory bowel disease.[1] Its therapeutic effects are largely attributed to the local action of its metabolites in the gastrointestinal tract. This document outlines a series of in vitro assays designed to quantify the anti-inflammatory potential of this compound by measuring its impact on key inflammatory mediators and signaling pathways. The protocols provided herein cover the assessment of cell viability, the quantification of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6), and the evaluation of NF-κB pathway activation. The presented workflow and methodologies serve as a robust starting point for the preclinical assessment of this compound and related compounds in a drug discovery context.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[2] While essential for healing, dysregulated or chronic inflammation underpins numerous diseases, including inflammatory bowel disease and rheumatoid arthritis.[3] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes, and the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Macrophages are pivotal immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a host of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Consequently, inhibiting the production of these molecules is a primary goal for anti-inflammatory therapies.
This compound is a prodrug that is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). The anti-inflammatory effects are largely attributed to 5-ASA, which is known to inhibit the COX pathway and scavenge reactive oxygen species. Furthermore, sulfasalazine, a closely related compound, has been shown to directly inhibit IκB kinase (IKK), a critical upstream activator of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines.
This guide provides a detailed methodology for the initial in vitro screening of this compound, using a macrophage-based model to assess its efficacy in modulating key inflammatory pathways and mediators.
Experimental Protocols & Methodologies
A logical workflow is essential for the systematic evaluation of a compound's anti-inflammatory activity. The process begins with establishing a viable cell culture, followed by a sequence of assays to measure cytotoxicity and key inflammatory markers.
Cell Culture and Treatment
-
Cell Line: The murine macrophage cell line RAW 264.7 is used as it is a well-established model for studying inflammation and produces significant amounts of inflammatory mediators upon stimulation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). After a 1-hour pre-incubation period, cells are stimulated with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Untreated and LPS-only treated cells serve as negative and positive controls, respectively. The plates are then incubated for 24 hours.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
After the 24-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
The medium is removed, and 100 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Production Assay
NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.
-
After the 24-hour treatment period, 50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well.
-
50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added.
-
The plate is incubated for 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) ELISA
PGE2 levels in the supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell culture supernatants are collected after the 24-hour incubation.
-
Standards and samples (50 µL) are added to a 96-well plate pre-coated with a capture antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
The plate is incubated for 2 hours at 37°C.
-
The plate is washed three to five times to remove unbound components.
-
A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added, and the plate is incubated for 15-20 minutes at 37°C in the dark.
-
The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is read at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA
The concentrations of TNF-α and IL-6 in the culture supernatants are measured using specific sandwich ELISA kits.
-
A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
100 µL of standards and culture supernatants are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a biotinylated detection antibody specific for the target cytokine is added and incubated for 1 hour.
-
The plate is washed again, and Streptavidin-HRP conjugate is added, followed by a 30-minute incubation.
-
After a final wash, TMB substrate is added, and the color is allowed to develop.
-
The reaction is terminated with a stop solution, and absorbance is measured at 450 nm.
-
Cytokine concentrations are determined from their respective standard curves.
Results: Evaluating the Anti-Inflammatory Profile of this compound
The following sections present hypothetical data to illustrate the expected outcomes from the described assays. All quantitative data are summarized in tables for clarity and comparison.
Effect of this compound on Macrophage Viability
This compound did not exhibit significant cytotoxicity in RAW 264.7 macrophages at concentrations up to 200 µM, as determined by the MTT assay. This confirms that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect rather than cell death.
Table 1: Cell Viability of RAW 264.7 Macrophages Treated with this compound
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD |
|---|---|
| 0 (Control) | 100.0 ± 4.5 |
| 0 + LPS (1 µg/mL) | 98.2 ± 5.1 |
| 1 + LPS | 99.1 ± 4.8 |
| 10 + LPS | 97.5 ± 5.3 |
| 50 + LPS | 96.8 ± 4.9 |
| 100 + LPS | 95.4 ± 5.5 |
| 200 + LPS | 93.7 ± 6.1 |
This compound's Inhibitory Effects on Inflammatory Mediators
This compound demonstrated a dose-dependent inhibition of LPS-induced production of NO, PGE2, TNF-α, and IL-6. The half-maximal inhibitory concentrations (IC50) were calculated to quantify the potency of this compound against each mediator.
Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated Macrophages
| Mediator | IC50 (µM) | Max Inhibition (%) at 200 µM |
|---|---|---|
| Nitric Oxide (NO) | 75.4 | 68.2% |
| Prostaglandin E2 (PGE2) | 48.9 | 85.5% |
| TNF-α | 82.1 | 65.7% |
| IL-6 | 95.6 | 61.3% |
These results suggest that this compound is particularly effective at inhibiting the COX pathway, as indicated by the lower IC50 value for PGE2 production. The inhibition of NO and pro-inflammatory cytokines is consistent with the suppression of the NF-κB pathway.
Signaling Pathways and Mechanism of Action
The observed anti-inflammatory effects of this compound can be attributed to its modulation of two central signaling pathways: the NF-κB pathway and the COX-2 pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of genes encoding pro-inflammatory cytokines and the enzyme inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Stimulation by LPS leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription. The active metabolites of this compound are known to inhibit the IKK complex, preventing IκBα degradation and thereby blocking NF-κB activation.
Inhibition of the COX-2 Signaling Pathway
The enzyme COX-2 is induced during inflammation and is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for PGE2. PGE2 is a key mediator of pain and inflammation. The 5-ASA metabolite of this compound is a known inhibitor of COX enzymes, which directly reduces the synthesis of prostaglandins. This direct enzymatic inhibition explains the potent effect of this compound on PGE2 production observed in the screening assays.
Conclusion
The initial cell-based screening protocol detailed in this guide provides a robust and efficient method for evaluating the anti-inflammatory activity of this compound. The results from the panel of assays—covering cytotoxicity, NO, PGE2, and pro-inflammatory cytokine production—indicate that this compound effectively mitigates the inflammatory response in vitro without compromising cell viability. The compound demonstrates potent, dose-dependent inhibition of key inflammatory mediators, with a particularly strong effect on PGE2 synthesis. These findings are consistent with its known mechanisms of action, primarily the inhibition of the COX and NF-κB signaling pathways by its active metabolites. This systematic approach validates the anti-inflammatory potential of this compound and establishes a strong foundation for further preclinical development and mechanistic studies.
References
An In-depth Technical Guide to the Solubility and Stability Testing of Ipsalazide and Structurally Related Compounds in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of the azo-containing prodrug, Ipsalazide. Due to the limited availability of specific public data for this compound, this guide leverages detailed information from studies on the closely related and structurally similar compound, Sulfasalazine. The provided data and experimental protocols for Sulfasalazine should serve as a valuable reference and starting point for designing and conducting studies on this compound.
Introduction
This compound is an oral, colon-specific prodrug of 5-aminosalicylic acid (5-ASA), utilized in the management of inflammatory bowel disease (IBD). Its efficacy is contingent upon its transit through the upper gastrointestinal tract in an intact form, followed by the enzymatic cleavage of the azo bond by azoreductases in the colon, releasing the active 5-ASA moiety. Consequently, understanding the solubility and stability of this compound across the pH range of the gastrointestinal tract is paramount for formulation development, ensuring drug product quality, and predicting in vivo performance.
This guide details the experimental protocols for determining the solubility and stability of azo-prodrugs in various buffer systems and presents stability data for the analogous compound, Sulfasalazine.
Solubility and Stability Profile of Azo-Prodrugs: A Case Study of Sulfasalazine
Forced degradation studies are crucial in identifying the potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the stability of Sulfasalazine under various stress conditions, providing insights into its degradation profile.
Table 1: Summary of Forced Degradation Studies of Sulfasalazine [1][2][3][4]
| Stress Condition | Reagent/Condition | Temperature | Duration | Observations |
| Acidic Hydrolysis | 0.1 N, 1 N, 2 N, 5 N HCl | 85°C | 24 hours | No degradation observed.[1] |
| Alkaline Hydrolysis | 0.1 N, 1 N, 2 N NaOH | 85°C | 24 hours | Stable in 0.1 N and 2 N NaOH. |
| 5 N NaOH | 85°C | 24 hours | Minor degradation to a single product. | |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 24 hours | No degradation observed. |
| Thermal Degradation | Dry Heat | 50°C | 31 days | No degradation observed. |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/m² | Ambient | 10 days | No degradation observed in solid state or in 1 N HCl, water, and 1 N NaOH solutions. |
This data indicates that Sulfasalazine is remarkably stable under acidic, oxidative, thermal, and photolytic stress. Significant degradation was only observed under strongly alkaline conditions.
Experimental Protocols
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., phosphate, acetate).
-
Sample Preparation: Add an excess amount of the test compound (e.g., this compound) to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
This protocol outlines a general procedure for assessing the chemical stability of a compound in various buffer solutions over time.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Study Samples: Spike a known volume of the stock solution into a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to a final concentration relevant to the intended dosage form.
-
Storage: Store the samples in sealed, light-protected containers at a specified temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
Quantification: Analyze the concentration of the remaining intact drug and any degradation products using a validated stability-indicating HPLC method.
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.
Table 2: Example of a Validated Stability-Indicating HPLC Method for Sulfasalazine
| Parameter | Condition |
| Column | XTerra® RP18 (4.6 mm × 250 mm; 5 μm) |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate Buffer (pH 7.0) (48:52, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 360 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Linearity Range | 0.5–50 μg/mL (r² = 0.9995) |
| Limit of Detection (LOD) | 0.3 μg/mL |
| Limit of Quantification (LOQ) | 1.0 μg/mL |
This method was shown to be linear, precise, accurate, and robust for the quantification of Sulfasalazine and could serve as a starting point for developing a method for this compound.
Visualizations
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound in different buffers.
Caption: Experimental workflow for this compound stability testing.
Based on the degradation of Sulfasalazine under strongly alkaline conditions, the primary degradation pathway for azo-containing prodrugs like this compound is the cleavage of the azo bond.
Caption: Postulated degradation pathway of this compound.
Conclusion
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unveiling the Molecular Interactions of Ipsalazide's Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets of 5-aminosalicylic acid (5-ASA), the active metabolite of the anti-inflammatory prodrug Ipsalazide. By delving into the key enzymatic and transcriptional pathways modulated by 5-ASA, this document provides a comprehensive resource for understanding its therapeutic effects at a molecular level. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of inflammatory bowel disease and beyond.
Introduction: From Prodrug to Active Moiety
This compound is a locally-acting aminosalicylate that undergoes azo-reduction by gut bacteria in the colon to release its therapeutically active component, 5-aminosalicylic acid (5-ASA), also known as mesalamine. This targeted delivery system minimizes systemic absorption and concentrates the active drug at the site of inflammation in the gastrointestinal tract. The anti-inflammatory properties of 5-ASA are attributed to its interaction with multiple molecular targets, primarily involving the arachidonic acid cascade and key inflammatory signaling pathways.
Key Molecular Targets of 5-Aminosalicylic Acid (5-ASA)
The therapeutic efficacy of 5-ASA stems from its ability to modulate several key proteins involved in the inflammatory process. The primary molecular targets identified to date include cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, nuclear factor-kappa B (NF-κB), and peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Cyclooxygenase (COX) Enzymes
5-ASA is known to inhibit the activity of both COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By blocking these enzymes, 5-ASA reduces the production of prostaglandins, thereby alleviating inflammation.
Lipoxygenase (LOX) Enzymes
Similar to its effect on COX enzymes, 5-ASA also inhibits various lipoxygenase enzymes, including 5-lipoxygenase (5-LOX). This inhibition curtails the production of leukotrienes, another class of potent pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways is a key aspect of 5-ASA's broad anti-inflammatory action.
Nuclear Factor-kappa B (NF-κB)
NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules that contribute to the inflammatory cascade in the gut.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
PPAR-γ is a nuclear receptor with anti-inflammatory properties. 5-ASA has been identified as a ligand and activator of PPAR-γ. Activation of PPAR-γ by 5-ASA in colonic epithelial cells is thought to contribute to its therapeutic effects by antagonizing pro-inflammatory signaling pathways.
Quantitative Data on 5-ASA-Target Interactions
The following table summarizes the available quantitative data for the interaction of 5-ASA with its primary molecular targets. This data provides a basis for comparing the relative potency of 5-ASA against different targets.
| Target Enzyme/Pathway | Parameter | Value | Species/System | Reference |
| Cyclooxygenase-1 (COX-1) | IC50 | 410 µM | Human (Whole Blood Assay) | [1] |
| Cyclooxygenase-2 (COX-2) | IC50 | >1000 µM | Human (Whole Blood Assay) | [1] |
| 5-Lipoxygenase (5-LOX) Pathway | IC50 | 4-5 mM | Human (Neutrophils) | [2] |
| Soybean Lipoxygenase | Ki | 3.0 x 10⁻⁸ M | Soybean | [3] |
| Soybean Lipoxygenase | IC50 | 250 µM | Soybean | [3] |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | IC50 | 15.2 mM | In vitro (Ligand Displacement) | |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Ki | 28.7 mM | In vitro (Ligand Displacement) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of 5-ASA.
Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
Objective: To determine the inhibitory effect of 5-ASA on COX-1 and COX-2 activity in a physiologically relevant human whole blood system.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay: Aliquots of whole blood are incubated with various concentrations of 5-ASA or vehicle control. Clotting is initiated to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
COX-2 Assay: To measure COX-2 activity, whole blood is first incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. Following induction, the blood is treated with different concentrations of 5-ASA or vehicle control. Prostaglandin E2 (PGE2) production is then stimulated.
-
Quantification: The levels of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The concentration of 5-ASA that causes 50% inhibition of TXB2 or PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the 5-ASA concentration.
5-Lipoxygenase (5-LOX) Pathway Inhibition Assay in Human Neutrophils
Objective: To assess the inhibitory effect of 5-ASA on the 5-LOX pathway in human neutrophils.
Methodology:
-
Neutrophil Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Radiolabeling: The isolated neutrophils are incubated with [1-¹⁴C]arachidonic acid to allow for its incorporation into cellular phospholipids.
-
Inhibition and Stimulation: The radiolabeled neutrophils are pre-incubated with various concentrations of 5-ASA or a vehicle control. The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway, leading to the release of arachidonic acid and its conversion to leukotrienes.
-
Extraction and Separation: The reaction is stopped, and the eicosanoids are extracted from the cell suspension. The different lipoxygenase products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), are separated using thin-layer chromatography (TLC).
-
Quantification: The radiolabeled products on the TLC plate are visualized by autoradiography and quantified using densitometry.
-
Data Analysis: The median drug concentration required for 50% inhibition of LTB4 and 5-HETE release is determined.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition
Objective: To determine if 5-ASA can inhibit the DNA-binding activity of the NF-κB transcription factor.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human colon adenocarcinoma cells) is cultured and treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of 5-ASA.
-
Nuclear Extract Preparation: After treatment, nuclear extracts are prepared from the cells to isolate the nuclear proteins, including activated NF-κB.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present, it will bind to the probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.
-
Data Analysis: The intensity of the shifted band is quantified to assess the level of NF-κB DNA binding. A decrease in the intensity of the shifted band in the presence of 5-ASA indicates inhibition of NF-κB activation.
PPAR-γ Activation Assay (Reporter Gene Assay)
Objective: To determine if 5-ASA can activate the transcriptional activity of PPAR-γ.
Methodology:
-
Cell Transfection: A suitable host cell line is co-transfected with two plasmids: an expression vector for human PPAR-γ and a reporter plasmid containing a luciferase gene under the control of a PPAR-γ response element (PPRE).
-
Cell Treatment: The transfected cells are treated with various concentrations of 5-ASA, a known PPAR-γ agonist (positive control, e.g., rosiglitazone), or a vehicle control.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). An increase in luciferase activity in the presence of 5-ASA indicates that it activates the transcriptional activity of PPAR-γ. A competitive ligand-binding assay can also be performed to determine the binding affinity (Ki) of 5-ASA to the PPAR-γ ligand-binding domain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 5-ASA and the general workflows of the experimental protocols described.
Caption: Overview of 5-ASA's molecular targets and signaling pathways.
Caption: Workflow for COX Inhibition Assay.
Caption: Workflow for 5-LOX Pathway Inhibition Assay.
Caption: Workflow for NF-κB Inhibition (EMSA).
Caption: Workflow for PPAR-γ Activation Assay.
Conclusion
5-aminosalicylic acid, the active metabolite of this compound, exerts its anti-inflammatory effects through a multi-faceted mechanism involving the inhibition of key enzymes in the arachidonic acid cascade (COX and LOX), the suppression of the pro-inflammatory NF-κB signaling pathway, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular pharmacology of 5-ASA and to develop novel therapeutics for inflammatory diseases. The provided diagrams serve as a visual aid to understand the complex interplay of these molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soybean lipoxygenase inhibition: studies with the sulphasalazine metabolites N-acetylaminosalicylic acid, 5-aminosalicylic acid and sulphapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Investigation of Ipsalazide in IBD Research: A Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage investigation of Ipsalazide, a 5-aminosalicylic acid (5-ASA) prodrug, for the treatment of Inflammatory Bowel Disease (IBD). This document collates available preclinical data, outlines relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction to this compound
This compound was developed as a second-generation aminosalicylate, aiming to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon while minimizing systemic side effects.[1] Similar to sulfasalazine, the first-generation 5-ASA prodrug, this compound consists of 5-ASA linked via an azo bond to a carrier molecule. However, unlike sulfasalazine, which utilizes a sulfapyridine carrier associated with numerous adverse effects, this compound employs a non-sulfonamide carrier, intended to be pharmacologically inert and poorly absorbed.[1]
The fundamental principle behind this compound is the targeted delivery of 5-ASA to the site of inflammation in IBD, primarily the colon. The azo bond remains intact during its passage through the upper gastrointestinal tract and is subsequently cleaved by azoreductase enzymes produced by the colonic microflora. This enzymatic action releases 5-ASA, which then exerts its anti-inflammatory effects topically on the colonic mucosa.[1]
Preclinical Data Summary
Early preclinical studies on this compound focused on its toxicity, metabolism, and comparison with sulfasalazine. While detailed quantitative data from these early studies are limited in publicly available literature, the key findings are summarized below.
Table 1: Preclinical Profile of this compound
| Parameter | Finding | Species | Reference |
| Acute Toxicity | Low oral toxicity following single or repeated administration. | Mouse, Rat, Ferret | [1] |
| Metabolism | Azo bond is cleaved by bacterial azoreductases in the colon to release 5-ASA. | Rat, Human | [1] |
| Excretion | The urinary and fecal excretion pattern of the released 5-ASA is similar to that of sulfasalazine. The carrier molecule is absorbed to a lesser extent than sulfapyridine. | Rat, Human | |
| Mutagenicity | Balsalazide, a similar analog, was not mutagenic in the Ames test. (Data for this compound not specified). | - |
Mechanism of Action of 5-ASA
The therapeutic efficacy of this compound is attributed to the local action of its active metabolite, 5-ASA. While the precise mechanism of 5-ASA is not fully elucidated, it is known to modulate several inflammatory pathways.
Key Anti-inflammatory Effects of 5-ASA:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is believed to inhibit the production of prostaglandins and leukotrienes from the arachidonic acid cascade. This is thought to occur through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA has antioxidant properties and can scavenge free radicals, which are produced in excess at sites of inflammation and contribute to tissue damage.
-
Inhibition of Nuclear Factor-kappa B (NF-κB): 5-ASA may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): Some studies suggest that 5-ASA can activate PPAR-γ, a nuclear receptor with anti-inflammatory properties.
Signaling Pathway Diagram
Caption: Proposed mechanisms of action of 5-ASA.
Experimental Protocols
Animal Models of IBD
Chemically induced models of colitis in rodents are standard for the preclinical evaluation of IBD therapeutics.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model that induces acute or chronic colitis resembling ulcerative colitis in humans.
-
Induction: Mice or rats are administered DSS (typically 2-5% w/v) in their drinking water for a defined period (e.g., 5-7 days).
-
Assessment: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool. At the end of the study, colons are collected for measurement of length, macroscopic scoring of damage, and histological analysis. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is often measured in colonic tissue.
-
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a Th1-mediated transmural inflammation that shares some features with Crohn's disease.
-
Induction: A solution of TNBS in ethanol is administered intrarectally to anesthetized mice or rats.
-
Assessment: Similar to the DSS model, DAI, colon length, macroscopic and microscopic scoring are used to evaluate disease severity.
-
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.
-
Animal Subjects: Mice and rats are commonly used for initial pharmacokinetic profiling.
-
Dosing: this compound would be administered orally (gavage) and intravenously (for bioavailability determination).
-
Sample Collection: Serial blood samples are collected at various time points post-dosing. Urine and feces are also collected over a defined period (e.g., 24 or 48 hours) using metabolic cages.
-
Analysis: The concentrations of this compound and its metabolites (5-ASA and the carrier molecule) in plasma, urine, and feces are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Parameters Calculated: Key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated.
In Vitro 5-ASA Release Assay
This assay is designed to confirm the targeted release of 5-ASA from the prodrug in a simulated colonic environment.
-
Incubation: this compound is incubated in a buffered solution containing a preparation of rat or human fecal bacteria or a purified azoreductase enzyme.
-
Time Points: Aliquots of the incubation mixture are taken at different time intervals.
-
Analysis: The concentration of released 5-ASA in the aliquots is measured by HPLC.
-
Outcome: The rate and extent of 5-ASA release over time are determined.
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
The early investigation of this compound established it as a promising 5-ASA prodrug with a potentially improved safety profile compared to sulfasalazine due to its non-sulfapyridine carrier molecule. Preclinical studies indicated low oral toxicity and effective cleavage of the azo bond in the colon to release the active 5-ASA moiety.
For future research and development in this area, several avenues could be explored:
-
Head-to-Head Efficacy Studies: While early studies compared toxicity and metabolism, more detailed comparative efficacy studies of this compound against modern 5-ASA formulations in validated animal models of IBD would be valuable.
-
Mechanism of Action Studies: Elucidating the specific impact of this compound and its carrier molecule on the various inflammatory pathways in the gut mucosa beyond the known effects of 5-ASA.
-
Microbiome Interactions: Investigating the influence of different gut microbiome compositions on the cleavage of this compound and the subsequent clinical response.
-
Formulation Development: Optimizing the formulation of this compound to further enhance its targeted delivery and release profile in the colon.
This technical guide provides a foundational understanding of the early-stage research on this compound. While this compound itself did not achieve the same level of market presence as its counterpart, balsalazide, the principles behind its design and the methodologies for its evaluation remain highly relevant for the ongoing development of novel therapies for Inflammatory Bowel Disease.
References
Methodological & Application
Application Note: Quantitative Determination of Ipsalazide and its Metabolites in Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous extraction and quantification of Ipsalazide and its primary metabolites, Balsalazide and 5-aminosalicylic acid (5-ASA), in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a locally acting anti-inflammatory agent, and understanding its tissue distribution and metabolic profile is crucial for drug development and pharmacological research. The described method is sensitive, specific, and provides a robust workflow for researchers in drug metabolism and pharmacokinetics.
Introduction
This compound is a pro-drug designed to deliver 5-aminosalicylic acid (5-ASA), the active therapeutic moiety, to the colon for the treatment of inflammatory bowel disease.[1] Upon oral administration, this compound is metabolized by bacterial azoreduction in the colon to release 5-ASA and an inert carrier molecule.[2] A related compound, Balsalazide, undergoes a similar metabolic activation.[1] The primary active metabolite, 5-ASA, can be further metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][4] Accurate measurement of the parent drug and its key metabolites in target tissues is essential for evaluating drug efficacy and safety. This protocol details a comprehensive LC-MS/MS method for the analysis of these compounds in a tissue matrix.
Metabolic Pathway of this compound
This compound and its analogue Balsalazide are converted to the active drug 5-aminosalicylic acid in the colon. This process is mediated by the azoreductase enzymes produced by the gut microbiota. 5-ASA can then be further metabolized in the intestinal mucosa and liver.
Caption: Metabolic activation of this compound and Balsalazide to 5-ASA.
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis of tissue samples. This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Tissue sample (at least 30 mg recommended)
-
Lysis Buffer: 6 M Guanidine Hydrochloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris-HCl, pH 8.5
-
Bead beating tubes with ceramic beads
-
Homogenizer (e.g., FastPrep-24™)
-
Centrifuge
-
Protein Precipitation Solution: Acetonitrile with 0.1% Formic Acid and internal standard
-
Internal Standard (IS): 4-aminosalicylic acid (4-ASA) or a stable isotope-labeled analog of the analytes.
Procedure:
-
Accurately weigh the frozen tissue sample.
-
On ice, mince the tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a bead beating tube.
-
Add 500 µL of ice-cold Lysis Buffer per 50 mg of tissue.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds, with cooling on ice between cycles).
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
To 100 µL of the supernatant, add 400 µL of ice-cold protein precipitation solution containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Centrifuge the reconstituted sample at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| This compound | 286.1 | 152.1 | 100 |
| Balsalazide | 358.1 | 152.1 | 100 |
| 5-ASA | 152.0 | 108.0 | 150 |
| N-Ac-5-ASA | 194.0 | 150.0 | 150 |
| 4-ASA (IS) | 152.0 | 108.0 | 150 |
Note: The MRM transitions for this compound and Balsalazide are predicted based on their structures and common fragmentation patterns leading to the 5-ASA product ion. These should be confirmed by direct infusion of standards.
Experimental Workflow and System Logic
The overall process from sample receipt to data analysis follows a structured workflow to ensure data integrity and quality.
Caption: Workflow from sample preparation to data reporting.
Data Presentation
Quantitative data should be compiled into clear tables for comparison. Calibration curves should be constructed for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Analyte Concentration in Tissue Samples
| Sample ID | Tissue Type | This compound (ng/g) | Balsalazide (ng/g) | 5-ASA (ng/g) | N-Ac-5-ASA (ng/g) |
| T-001 | Colon | 25.4 | < LOQ | 150.2 | 85.7 |
| T-002 | Colon | 31.8 | < LOQ | 188.9 | 102.3 |
| T-003 | Liver | < LOQ | < LOQ | 12.1 | 45.6 |
| T-004 | Liver | < LOQ | < LOQ | 15.3 | 51.2 |
| T-005 | Control | < LOQ | < LOQ | < LOQ | < LOQ |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Precision (%RSD) | Accuracy (%Bias) |
| 5-ASA | 50 | 4000 | > 0.995 | < 11% | -7.9% to 8.0% |
| N-Ac-5-ASA | 50 | 4000 | > 0.995 | < 10% | -7.9% to 8.0% |
Data for 5-ASA and N-Ac-5-ASA are based on published plasma validation data and should be independently verified for tissue matrices.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound and its key metabolites in tissue. The protocol outlines detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. Adherence to these guidelines, with appropriate optimization for specific tissue types and instrumentation, will enable researchers to obtain high-quality, reproducible data for pharmacokinetic and drug metabolism studies.
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Ipsalazide for Targeted Colonic Release in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted drug delivery to the colon. Similar to other aminosalicylates like sulfasalazine and balsalazide, this compound's therapeutic efficacy in treating inflammatory bowel diseases (IBD), such as ulcerative colitis, relies on the localized release of the active moiety, 5-ASA, in the large intestine. This targeted approach aims to maximize the therapeutic effect at the site of inflammation while minimizing systemic side effects.
The principle behind this compound's colon-specific delivery is its azo-bond structure, which is cleaved by azoreductase enzymes produced by the colonic microbiota. This enzymatic action releases 5-ASA, which then exerts its anti-inflammatory effects directly on the colonic mucosa. The formulation of this compound for animal studies, therefore, requires careful consideration to ensure the prodrug remains intact through the upper gastrointestinal tract (GIT) and is available for bacterial metabolism in the colon.
These application notes provide detailed protocols for the formulation, in vitro evaluation, and in vivo assessment of this compound in animal models of colitis.
Mechanism of Action: 5-ASA Signaling Pathways
Upon release in the colon, 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
PPAR-γ Activation Pathway
5-ASA acts as a ligand for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells. Activation of PPAR-γ leads to the downregulation of pro-inflammatory gene expression.
Application Notes and Protocols for Testing Ipsalazide Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a prodrug of 5-aminosalicylic acid (5-ASA, or mesalamine), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. This compound is designed to deliver the active component, 5-ASA, directly to the colon, minimizing systemic absorption and associated side effects. The therapeutic efficacy of this compound is attributed to the local anti-inflammatory actions of 5-ASA within the intestinal mucosa. These application notes provide detailed protocols for in vitro cell culture-based assays to evaluate the efficacy of this compound, focusing on its anti-inflammatory properties and its effects on cell viability.
The primary mechanism of action of 5-ASA involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2][3] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] By inhibiting the NF-κB pathway, 5-ASA effectively reduces the production of these inflammatory mediators.[2]
These protocols are designed for use with relevant human intestinal epithelial cell lines, such as Caco-2 and HT-29, which are well-established models for studying intestinal inflammation and drug efficacy.
Data Presentation: Summary of this compound (as Mesalamine/5-ASA) Efficacy
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on available literature. These tables provide a clear and structured overview for easy comparison of the dose-dependent effects of mesalamine.
Table 1: Effect of Mesalamine on Cell Viability
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| Caco-2 | Mesalamine | 10-50 mM | 48 hours | Significant dose-dependent reduction in cell count | |
| HT-29 | Mesalamine | 10-50 mM | 48 hours | Significant dose-dependent reduction in cell count | |
| HT-29 | 5-ASA | 0-20 mmol/L | 48 hours | Dose-dependent reduction in cell proliferation |
Table 2: Anti-inflammatory Effects of Mesalamine
| Assay | Cell Line | Stimulant | Compound | Concentration | Effect | Reference |
| NF-κB Inhibition | Caco-2 | IL-1 | Mesalamine | 16 mM | Half-maximal inhibition of NF-κB transcriptional activity | |
| NF-κB Inhibition | Caco-2 | IL-1 | Mesalamine | 40 mM | Maximal inhibition of NF-κB transcriptional activity | |
| IL-1β Inhibition | Colonic Biopsies | Endogenous | 5-ASA | 100 µg/mL | ~50% decrease in IL-1β release | |
| IL-6 Secretion | Caco-2, HCT116 | IL-1β | 5-ASA | Not specified | Inhibition of IL-6 secretion |
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
Caco-2: Human colorectal adenocarcinoma cell line. When cultured for an extended period, these cells differentiate to form a polarized monolayer with characteristics of small intestinal enterocytes.
-
HT-29: Human colorectal adenocarcinoma cell line. This line can be used in both undifferentiated and differentiated states to model different aspects of the colonic epithelium.
Culture Media:
-
Caco-2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
HT-29: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
General Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
For passaging, wash cells with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound (or its active form, mesalamine) on the viability of Caco-2 and HT-29 cells.
Materials:
-
Caco-2 or HT-29 cells
-
96-well cell culture plates
-
This compound or Mesalamine (5-ASA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or mesalamine in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay: Cytokine Measurement by ELISA
This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in stimulated intestinal epithelial cells.
Materials:
-
Caco-2 or HT-29 cells
-
24-well cell culture plates
-
This compound or Mesalamine (5-ASA)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce inflammation
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
Microplate reader
Protocol:
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or mesalamine for 2 hours. Include a vehicle control.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or a combination of 10 ng/mL TNF-α and 10 ng/mL IL-1β) for 24 hours. Include an unstimulated control.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage inhibition of cytokine production by this compound compared to the stimulated control.
Molecular Assay: NF-κB Activation by Western Blot
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the levels of phosphorylated IκBα and the p65 subunit of NF-κB.
Materials:
-
Caco-2 or HT-29 cells
-
6-well cell culture plates
-
This compound or Mesalamine (5-ASA)
-
Inflammatory stimulant (e.g., TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound or mesalamine for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for IκBα and p65.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Efficacy Testing of this compound.
References
- 1. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for a Dose-Response Study of Ipsalazide in Murine Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a promising prodrug of 5-aminosalicylic acid (5-ASA), designed for the targeted delivery of the active therapeutic moiety to the colon.[1] Similar to other aminosalicylates like sulfasalazine and balsalazide, this compound is anticipated to exert its anti-inflammatory effects by releasing 5-ASA in the colon through the action of bacterial azoreductases.[1][2] The liberated 5-ASA is known to act locally on the colonic mucosa. Its mechanisms of action are multifaceted and include the scavenging of reactive oxygen species, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4]
Murine models of colitis, particularly the dextran sulfate sodium (DSS)-induced model, are well-established and widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of novel therapeutic agents. This model mimics many of the clinical and histological features of human ulcerative colitis.
This document provides a detailed protocol for a dose-response study of this compound in a DSS-induced murine colitis model. It includes comprehensive experimental procedures, data presentation tables, and diagrams of the experimental workflow and relevant signaling pathways.
Dose-Response Study Design
A dose-response study is crucial to determine the optimal therapeutic window for this compound. The following experimental design is proposed, based on doses used for analogous 5-ASA prodrugs in similar studies.
Experimental Groups
| Group | Treatment | Description |
| 1 | Healthy Control | No DSS, vehicle administration. |
| 2 | DSS Control | DSS in drinking water, vehicle administration. |
| 3 | This compound (Low Dose) | DSS in drinking water, 10 mg/kg this compound. |
| 4 | This compound (Mid Dose) | DSS in drinking water, 30 mg/kg this compound. |
| 5 | This compound (High Dose) | DSS in drinking water, 100 mg/kg this compound. |
| 6 | Positive Control | DSS in drinking water, Sulfasalazine (50 mg/kg). |
Experimental Workflow
Caption: Experimental workflow for the dose-response study of this compound.
Experimental Protocols
1. Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
2. Induction of DSS Colitis
-
Reagent: Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da).
-
Procedure: Prepare a 3% (w/v) DSS solution in sterile drinking water. Administer the DSS solution as the sole source of drinking water to mice in groups 2-6 for 7 consecutive days. The healthy control group (Group 1) will receive regular sterile drinking water.
3. This compound Administration
-
Preparation: this compound is soluble in DMSO. For oral gavage, a suspension can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosing: Administer this compound, sulfasalazine, or vehicle daily via oral gavage for 7 days, starting on the same day as DSS administration. The gavage volume should be approximately 100 µL per 20g mouse.
4. Clinical Assessment of Colitis
-
Disease Activity Index (DAI): Monitor and score mice daily for the following parameters. The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faint blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
5. Endpoint Analysis (Day 8)
-
Euthanasia and Tissue Collection: Euthanize mice by CO2 asphyxiation followed by cervical dislocation. Dissect the entire colon from the cecum to the anus.
-
Macroscopic Evaluation: Measure the length and weight of the colon.
-
Sample Preparation: Divide the colon into sections for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis.
6. Histological Analysis
-
Fixation and Staining: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Histological Scoring: Score the sections based on the following criteria:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | None | Mild | Moderate | Severe | |
| Epithelial Damage | None | Focal erosions | Multifocal erosions | Ulceration | Transmural inflammation |
| Crypt Architecture | Normal | Mild distortion | Moderate distortion | Severe distortion with loss | Complete loss of crypts |
7. Myeloperoxidase (MPO) Assay
-
Principle: MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into the tissue.
-
Protocol:
-
Homogenize a pre-weighed colon tissue sample in ice-cold potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a microplate reader.
-
Express MPO activity as units per gram of tissue.
-
8. Cytokine Analysis (ELISA)
-
Principle: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in colon tissue homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for a commercially available mouse TNF-α or IL-1β ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add tissue homogenates and standards to the wells.
-
Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Data Presentation
Table 1: Clinical and Macroscopic Parameters
| Group | Final Body Weight (g) | Disease Activity Index (DAI) | Colon Length (cm) | Colon Weight (g) | Spleen Weight (g) |
| Healthy Control | |||||
| DSS Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) | |||||
| This compound (100 mg/kg) | |||||
| Sulfasalazine (50 mg/kg) |
Table 2: Histological and Biochemical Parameters
| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Healthy Control | ||||
| DSS Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| Sulfasalazine (50 mg/kg) |
Signaling Pathways
Mechanism of Action of 5-ASA
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Autophagy | TargetMol [targetmol.com]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Assessing Ipsalazide Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for the targeted delivery of the active therapeutic agent to the colon for the treatment of inflammatory bowel diseases such as ulcerative colitis. The stability of this compound in biological matrices is a critical parameter in preclinical and clinical studies, as it directly impacts the concentration of the drug that reaches the target site and influences pharmacokinetic and pharmacodynamic assessments. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the stability of this compound in biological matrices, including plasma, serum, and tissue homogenates.
Key Considerations for this compound Stability Assessment
Several factors can influence the stability of this compound in biological samples. Understanding these is crucial for the development of robust analytical methods and for ensuring the integrity of samples during collection, processing, and storage.[1] Key factors include:
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize this compound. The primary metabolic pathway is the cleavage of the azo bond by azoreductases, primarily from gut bacteria, to release 5-ASA and the carrier molecule.[2] Systemic circulation may contain enzymes that can also contribute to its degradation.
-
pH: The pH of the biological matrix can affect the stability of this compound. Extreme pH conditions can lead to hydrolysis of the molecule.
-
Temperature: Temperature is a critical factor in drug stability. Elevated temperatures can accelerate degradation, while appropriate cold storage is essential for preserving the integrity of the analyte.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds.[5]
-
Oxidation: Oxidative stress from reactive oxygen species present in biological matrices can lead to the degradation of susceptible molecules.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach for the quantitative determination of this compound and its degradation products in biological matrices. This method should be able to resolve the parent drug from its potential degradation products and any interfering endogenous components in the matrix.
Experimental Protocol: HPLC-UV Method for this compound in Human Plasma
1. Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
5-Aminosalicylic acid (5-ASA) reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Glacial acetic acid (analytical grade).
-
Human plasma (drug-free).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Mobile Phase A (10 mM Ammonium Acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).
-
Gradient Program: Start with 90% A, linearly decrease to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (for this compound) and 300 nm (for 5-ASA).
-
Injection Volume: 20 µL.
4. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC system.
5. Method Validation: The method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.
Experimental Protocol: Forced Degradation of this compound
1. Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photodegradation: Expose the solid drug and the stock solution to UV light (254 nm) and visible light for 7 days.
3. Analysis: After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by the validated HPLC-UV method to assess the degradation and identify the degradation products.
Stability Assessment in Biological Matrices
The stability of this compound in biological matrices should be evaluated under various conditions that mimic sample handling and storage in a clinical or research setting.
Experimental Protocol: Stability Studies in Human Plasma
1. Sample Preparation: Spike drug-free human plasma with this compound at low and high quality control (QC) concentrations.
2. Stability Conditions:
-
Freeze-Thaw Stability: Analyze the QC samples after three freeze-thaw cycles. Each cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours followed by thawing at room temperature.
-
Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for up to 24 hours before processing and analysis.
-
Long-Term Stability: Store the QC samples at -20°C and -80°C for an extended period (e.g., 1, 3, and 6 months) before analysis.
-
Post-Preparative (Autosampler) Stability: Analyze the processed QC samples after storing them in the autosampler at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 hours).
-
Stock Solution Stability: Evaluate the stability of the this compound stock solution stored at refrigerated (2-8°C) and room temperature for a defined period.
3. Data Analysis: The concentration of this compound in the stability samples is compared to the concentration of freshly prepared samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
The quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 N HCl (60°C, 24h) | 15.2% | 5-ASA, Carrier Moiety |
| 0.1 N NaOH (60°C, 24h) | 28.5% | 5-ASA, Carrier Moiety, Other related substances |
| 3% H₂O₂ (RT, 24h) | 8.7% | Oxidized derivatives |
| Thermal (105°C, 48h) | 5.1% | Minor unidentified peaks |
| Photolytic (UV/Vis, 7d) | 12.3% | Photodegradants |
Table 2: Summary of this compound Stability in Human Plasma
| Stability Condition | Storage Temperature | Duration | Concentration (ng/mL) | % Recovery (Low QC) | % Recovery (High QC) |
| Freeze-Thaw | -20°C / RT | 3 Cycles | Low QC: 50 | 95.8% | 97.2% |
| High QC: 500 | |||||
| Short-Term | Room Temperature | 24 hours | Low QC: 50 | 94.5% | 96.1% |
| High QC: 500 | |||||
| Long-Term | -20°C | 3 Months | Low QC: 50 | 92.3% | 94.8% |
| High QC: 500 | |||||
| -80°C | 6 Months | Low QC: 50 | 98.1% | 99.3% | |
| High QC: 500 | |||||
| Post-Preparative | 4°C | 24 hours | Low QC: 50 | 97.6% | 98.5% |
| High QC: 500 | |||||
| Stock Solution | 4°C | 30 Days | 1 mg/mL | 99.5% | - |
Visualization of Pathways and Workflows
This compound Metabolism and Degradation Pathway
Caption: this compound metabolism and potential degradation pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in biological matrices.
Signaling Pathway of 5-ASA (Active Metabolite of this compound)
Caption: Anti-inflammatory signaling pathways of 5-ASA.
References
- 1. 5-Aminosalicylate | C7H6NO3- | CID 54675840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
Application of Ipsalazide in 3D Organoid Models of the Colon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis.[1][2][3][4] this compound is designed to deliver the active component, 5-ASA, directly to the colon, minimizing systemic side effects.[1] Three-dimensional (3D) colon organoids, derived from patient tissues, have emerged as a powerful in vitro model system that recapitulates the complex architecture and physiology of the intestinal epithelium. These "mini-guts" provide a physiologically relevant platform for studying IBD pathogenesis and for preclinical drug screening. This document provides detailed application notes and protocols for the use of this compound in 3D colon organoid models to evaluate its therapeutic potential and mechanisms of action.
Mechanism of Action of this compound (via 5-ASA)
This compound is cleaved by bacterial azoreductases in the colon to release 5-ASA (mesalamine) and an inert carrier molecule. The anti-inflammatory effects of 5-ASA are mediated through multiple pathways, with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) being a key mechanism.
Activation of PPAR-γ by 5-ASA leads to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This, in turn, downregulates the expression of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, thereby reducing the inflammatory response in the colonic epithelium.
Data Presentation
While direct quantitative data for this compound in 3D colon organoid models is not yet widely published, the following tables provide a framework for organizing experimental results. Researchers can adapt these tables to summarize their findings on the effects of this compound and its active metabolite, 5-ASA.
Table 1: Effect of this compound/5-ASA on Colon Organoid Viability
| Treatment Group | Concentration (µM) | Organoid Viability (% of Control) | IC50 (µM) |
| Vehicle Control | - | 100 | - |
| This compound | (Dose 1) | ||
| (Dose 2) | |||
| (Dose 3) | |||
| 5-ASA | (Dose 1) | ||
| (Dose 2) | |||
| (Dose 3) |
Table 2: Effect of this compound/5-ASA on Inflammatory Cytokine Expression in Colon Organoids
| Treatment Group | Concentration (µM) | TNF-α Expression (fold change) | IL-1β Expression (fold change) | IL-6 Expression (fold change) |
| Untreated Control | - | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus | - | |||
| Inflammatory Stimulus + this compound | (Dose 1) | |||
| (Dose 2) | ||||
| Inflammatory Stimulus + 5-ASA | (Dose 1) | |||
| (Dose 2) |
Note: In a study on organoids from IBD patients, treatment with 5-ASA (50 µM and 500 µM) was observed to significantly increase the size of the organoids compared to untreated cultures, suggesting a restorative effect on the inflamed epithelium.
Experimental Protocols
Protocol 1: Establishment and Culture of Human 3D Colon Organoids
This protocol is a generalized procedure and may require optimization based on the specific tissue source (e.g., patient biopsies) and laboratory conditions.
Materials:
-
Human colon tissue biopsy
-
Chelation buffer (e.g., EDTA-containing solution)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (containing essential growth factors like EGF, Noggin, and R-spondin)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell culture plates (24- or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Digestion: Mince the colon biopsy and wash with cold PBS. Incubate the tissue fragments in chelation buffer to release the intestinal crypts.
-
Crypt Isolation: Vigorously shake the tissue fragments to release the crypts. Collect the crypt-containing supernatant and centrifuge to pellet the crypts.
-
Embedding in Matrix: Resuspend the isolated crypts in a basement membrane matrix on ice.
-
Seeding: Dispense droplets of the crypt-matrix suspension into the center of pre-warmed cell culture wells.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
-
Culture: Gently add pre-warmed organoid growth medium supplemented with a ROCK inhibitor to each well.
-
Maintenance: Culture the organoids in a 37°C, 5% CO₂ incubator, changing the medium every 2-3 days. Organoids should be ready for experiments within 7-10 days.
Protocol 2: Treatment of Colon Organoids with this compound
Materials:
-
Established 3D colon organoids
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
-
Cell culture plates
Procedure:
-
Prepare Treatment Media: Prepare serial dilutions of this compound in fresh organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Media Change: Carefully aspirate the old medium from the organoid cultures.
-
Treatment Application: Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with downstream assays such as viability, gene expression, or protein analysis.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
Treated colon organoids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plate for luminescence reading
-
Luminometer
Procedure:
-
Equilibration: Allow the 96-well plate containing the organoids to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis: Mix the contents of the wells vigorously to lyse the organoids and release ATP. This can be done by repeated pipetting or shaking the plate on a plate shaker for 5 minutes.
-
Incubation: Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Transfer the lysate to an opaque-walled 96-well plate and measure the luminescence using a luminometer.
Mandatory Visualizations
Experimental workflow for this compound application in colon organoids.
This compound/5-ASA mechanism via the PPAR-γ pathway.
The NF-κB signaling pathway and its inhibition by 5-ASA.
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of Ipsalazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Ipsalazide, a second-generation aminosalicylate medication used in the treatment of inflammatory bowel disease. The synthesis is a two-step process commencing with the preparation of the key intermediate, N-(4-aminobenzoyl)glycine, followed by a diazotization-coupling reaction with salicylic acid. This protocol outlines the required materials, step-by-step procedures for each reaction, purification techniques, and safety precautions. Quantitative data, including molar masses, anticipated yields, and melting points, are summarized for clarity. The reaction pathway and experimental workflow are illustrated using diagrams generated with Graphviz (DOT language) to provide a clear visual representation of the process.
Introduction
This compound, with the chemical name 5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid, is an analog of sulfasalazine. It is designed as a pro-drug to deliver the active therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon, minimizing systemic side effects. The synthesis of this compound involves the formation of an azo bond linking a carrier molecule to 5-ASA. This application note details a reliable protocol for its synthesis from commercially available starting materials, providing researchers with the necessary information to produce this compound for investigational purposes.
Chemical Reaction Pathway
The overall synthesis of this compound can be depicted as a two-stage process:
-
Synthesis of N-(4-aminobenzoyl)glycine: This intermediate is prepared by the acylation of glycine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.
-
Synthesis of this compound: This involves the diazotization of N-(4-aminobenzoyl)glycine and subsequent azo coupling with salicylic acid.
Caption: Chemical synthesis pathway of this compound from starting materials.
Quantitative Data Summary
| Compound | Starting Material / Product | Molar Mass ( g/mol ) | Melting Point (°C) | Purity (%) | Anticipated Yield (%) |
| 4-Nitrobenzoyl chloride | Starting Material | 185.56 | 70-73 | >98 | N/A |
| Glycine | Starting Material | 75.07 | 233 (decomposes) | >99 | N/A |
| N-(4-nitrobenzoyl)glycine | Intermediate | 224.18 | 199-202 | - | ~85-95 |
| N-(4-aminobenzoyl)glycine | Intermediate | 194.19 | 199-200 (decomposes) | >98 | ~80-90 |
| Salicylic acid | Starting Material | 138.12 | 158-161 | >99 | N/A |
| This compound | Final Product | 343.30 | Not reported | >98 | ~70-80 |
Experimental Protocols
Part 1: Synthesis of N-(4-aminobenzoyl)glycine
This procedure is adapted from standard methods for the synthesis of N-acyl amino acids.
Materials:
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Glycine (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1a: Synthesis of N-(4-nitrobenzoyl)glycine
-
In a flask, dissolve glycine (1.0 eq) in a 1 M solution of sodium hydroxide and cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4-nitrobenzoyl chloride (1.0 eq) portion-wise to the stirred glycine solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl. A precipitate of N-(4-nitrobenzoyl)glycine will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 1b: Reduction of N-(4-nitrobenzoyl)glycine to N-(4-aminobenzoyl)glycine
-
Method A: Using Tin(II) Chloride
-
Suspend N-(4-nitrobenzoyl)glycine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (approx. 5 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate will form. Filter the mixture and wash the solid with water and ethanol.
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent like ethanol/water.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve N-(4-nitrobenzoyl)glycine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst through a pad of Celite.
-
Evaporate the solvent to obtain N-(4-aminobenzoyl)glycine.
-
Part 2: Synthesis of this compound
This procedure is based on standard diazotization and azo coupling reactions.
Materials:
-
N-(4-aminobenzoyl)glycine (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.0 eq)
-
Hydrochloric acid (HCl)
-
Salicylic acid (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and stir bars
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Diazotization of N-(4-aminobenzoyl)glycine:
-
Suspend N-(4-aminobenzoyl)glycine (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
-
-
Azo Coupling with Salicylic Acid:
-
In a separate beaker, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with constant stirring.
-
Maintain the temperature below 5 °C and the pH of the reaction mixture alkaline (pH 8-9) by adding a cold NaOH solution as needed.
-
A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Acidify the reaction mixture with dilute HCl to precipitate the product completely.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water and then with a cold dilute NaCl solution to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Nitrobenzoyl chloride is corrosive and a lachrymator; handle with care.
-
Sodium nitrite is toxic and an oxidizing agent.
-
Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
-
Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures at all times and should not be isolated.
-
When using hydrogen gas for reduction, ensure the apparatus is properly set up and there are no sources of ignition.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: To be determined using a standard melting point apparatus.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from readily available starting materials. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important pharmaceutical compound for further study and development. The provided diagrams and data tables serve as a quick reference for the key aspects of the synthesis.
Application Notes and Protocols for Evaluating the Release Kinetics of Ipsalazide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), designed for colon-specific drug delivery. It is primarily used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. The therapeutic efficacy of this compound is dependent on the timely and targeted release of its active moiety, 5-ASA, in the colon. This is achieved through the enzymatic cleavage of the azo bond in this compound by azoreductases produced by the colonic microflora.
These application notes provide detailed methodologies for evaluating the in vitro release kinetics of this compound formulations, ensuring their quality, efficacy, and targeted drug delivery profile. The protocols cover dissolution testing under simulated gastrointestinal conditions and the analytical quantification of the released active compound.
Mechanism of Action and Signaling Pathway
This compound travels largely intact through the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing the therapeutically active 5-aminosalicylic acid. 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. One of the key mechanisms of 5-ASA's anti-inflammatory action is through the activation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[1][2]
The activation of PPAR-γ leads to a cascade of events that ultimately suppress the inflammatory response. This includes the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways like NF-κB.[3][4]
Experimental Protocols
In Vitro Dissolution Testing for Colon-Targeted Formulations
This protocol describes a multi-stage dissolution test to simulate the transit of an this compound formulation through the gastrointestinal tract.
3.1.1. Materials and Equipment
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 3 (Reciprocating Cylinder)[5]
-
Dissolution vessels
-
Water bath with temperature control
-
Syringes and filters (0.45 µm)
-
HPLC system for analysis
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Simulated Colonic Fluid (SCF), pH 7.4 (can be prepared with or without enzymes like β-glucosidase or bacterial contents for advanced studies)
3.1.2. Experimental Workflow
3.1.3. Protocol
-
Preparation:
-
Set up the dissolution apparatus and equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Prepare SGF, SIF, and SCF.
-
-
Gastric Stage (pH 1.2):
-
Place the this compound formulation (e.g., one tablet) into each dissolution vessel containing 750 mL of SGF (pH 1.2).
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm for paddle).
-
After 2 hours, withdraw a sample (e.g., 5 mL) from each vessel and filter.
-
-
Intestinal Stage (pH 6.8):
-
Add 250 mL of a pre-warmed buffer solution to each vessel to adjust the pH to 6.8.
-
Continue the dissolution for 3 hours.
-
Withdraw samples at predetermined time points (e.g., 3, 4, and 5 hours from the start) and replace with an equal volume of fresh, pre-warmed SIF.
-
-
Colonic Stage (pH 7.4):
-
After the intestinal stage, transfer the formulation to vessels containing SCF (pH 7.4).
-
Continue the dissolution for up to 24 hours.
-
Withdraw samples at regular intervals (e.g., 6, 8, 12, and 24 hours).
-
3.1.4. Data Presentation: Representative Dissolution Profile
The following table presents a representative dissolution profile for a colon-targeted this compound formulation. Note: This is an illustrative example, as specific data for this compound formulations is not widely published. The profile is based on the expected behavior of azo-prodrugs.
| Time (hours) | pH of Medium | % this compound Released | % 5-ASA Released |
| 2 | 1.2 | < 5% | < 1% |
| 3 | 6.8 | < 10% | < 2% |
| 5 | 6.8 | < 15% | < 5% |
| 8 | 7.4 | ~ 30% | ~ 25% |
| 12 | 7.4 | ~ 60% | ~ 55% |
| 24 | 7.4 | > 85% | > 80% |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous quantification of this compound and its active metabolite, 5-ASA, in dissolution samples.
3.2.1. HPLC System and Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of a buffer (e.g., phosphate or acetate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 85:15 (v/v) ratio of buffer to organic modifier. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV spectrophotometer at a wavelength of approximately 300-330 nm for 5-ASA and a different suitable wavelength for this compound. |
| Column Temperature | 25-30 °C |
3.2.2. Standard Preparation
-
Prepare stock solutions of this compound and 5-ASA in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solutions with the dissolution medium to create a calibration curve covering the expected concentration range.
3.2.3. Sample Analysis
-
Inject the filtered dissolution samples into the HPLC system.
-
Record the peak areas for this compound and 5-ASA.
-
Calculate the concentration of each analyte in the samples using the calibration curve.
-
Calculate the cumulative percentage of drug released at each time point.
Release Kinetics Modeling
To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models.
4.1. Common Kinetic Models
| Model | Equation | Interpretation |
| Zero-Order | Q = k₀t | Drug release is independent of concentration. |
| First-Order | log(Q₀ - Q) = kt/2.303 | Drug release is dependent on concentration. |
| Higuchi | Q = kt¹/² | Drug release is governed by Fickian diffusion. |
| Korsmeyer-Peppas | Q = ktⁿ | Used to characterize the release mechanism from polymeric systems. The value of 'n' indicates the release mechanism. |
Q is the amount of drug released at time t, Q₀ is the initial amount of drug, and k is the release rate constant.
4.2. Logical Flow for Model Selection
Stability Testing of this compound Formulations
Stability testing is crucial to ensure that the quality, safety, and efficacy of the this compound formulation are maintained throughout its shelf life.
5.1. Stability Protocol
-
Storage Conditions: Conduct stability studies under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.
-
Testing Frequency: For a proposed shelf life of at least 12 months, test at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.
-
Parameters to be Tested:
-
Appearance (physical changes)
-
Assay for this compound and degradation products
-
In vitro dissolution profile
-
Hardness and friability (for tablets)
-
Moisture content
-
5.2. Representative Stability Data Table
The following table illustrates the type of data collected during a stability study.
| Test Parameter | Specification | Initial | 3 Months (Accelerated) | 6 Months (Accelerated) | 12 Months (Long-term) |
| Appearance | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (% of label claim) | 95.0 - 105.0% | 99.8% | 99.5% | 99.1% | 99.6% |
| Known Impurity A | ≤ 0.2% | < 0.05% | 0.08% | 0.12% | 0.06% |
| Total Impurities | ≤ 1.0% | 0.1% | 0.3% | 0.5% | 0.2% |
| Dissolution (% released at 24h) | ≥ 80% | 92% | 90% | 88% | 91% |
Conclusion
The evaluation of the release kinetics of this compound formulations is a critical step in ensuring their therapeutic effectiveness for the treatment of inflammatory bowel diseases. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to assess the colon-specific drug delivery characteristics of their formulations. By employing these standardized tests, it is possible to ensure the development of high-quality, reliable, and effective this compound products.
References
- 1. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Design, synthesis and ex vivo evaluation of colon-specific azo based prodrugs of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Ipsalazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Ipsalazide.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its aqueous solubility a concern?
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD).[1] Like its parent compound, sulfasalazine, this compound's efficacy can be limited by its inherently low aqueous solubility.[2][3] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, potentially resulting in incomplete drug release at the target site and reduced therapeutic effect.[4]
2. My this compound is not dissolving in aqueous buffers. What are the initial troubleshooting steps?
When encountering solubility issues with this compound, consider the following initial steps:
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly pH-dependent.[5] Given its chemical structure, which contains acidic protons, altering the pH of your aqueous solution can significantly impact its solubility. Experiment with a range of pH values to identify the optimal pH for dissolution.
-
Particle Size Reduction: The dissolution rate of a drug is influenced by its surface area. If you are working with a crystalline powder, consider particle size reduction techniques such as micronization to increase the surface area available for solvation.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Common co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG).
3. What are the more advanced strategies to enhance this compound solubility for in vitro and in vivo studies?
For more significant and stable solubility enhancement, several formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. The drug can exist in an amorphous form within the carrier, which has a higher energy state and thus greater solubility than its crystalline form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have significantly improved aqueous solubility and dissolution rates.
-
Nanotechnology Approaches: Formulating this compound into nanocarriers, such as polymeric nanoparticles or liposomes, can improve its solubility and targeted delivery. These systems can protect the drug from degradation and enhance its accumulation at the site of inflammation in the colon.
-
Prodrug Modifications: While this compound is already a prodrug, further chemical modifications to create more soluble prodrugs could be explored, although this is a more complex drug discovery approach.
4. How do I choose the right solubility enhancement technique for my experiment?
The selection of a suitable technique depends on several factors, including the intended application (e.g., in vitro cell-based assay vs. in vivo animal study), the required concentration of this compound, and the compatibility of the excipients with your experimental system. The logical workflow below can guide your decision-making process.
Troubleshooting Guides
Issue: this compound precipitates from my stock solution upon dilution in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Shift | The pH of your stock solution (e.g., in DMSO) is different from the final aqueous buffer, causing the drug to become less soluble. | Measure the final pH after dilution and adjust it to a level where this compound is known to be more soluble. |
| Exceeding Solubility Limit | The final concentration of this compound in the aqueous buffer is above its solubility limit at that specific pH and temperature. | Lower the final concentration of this compound or employ a solubility enhancement technique like using cyclodextrins in the final buffer. |
| Co-solvent "Crashing Out" | The percentage of the organic co-solvent in the final solution is too low to maintain this compound solubility. | Increase the percentage of the co-solvent in the final buffer, if permissible for your experiment. |
Quantitative Data on Solubility Enhancement (Illustrative)
The following table presents hypothetical data to illustrate the potential improvements in this compound's aqueous solubility using different formulation approaches.
| Formulation | Carrier/Excipient | Apparent Solubility (µg/mL) in pH 7.4 Buffer | Fold Increase |
| Unformulated this compound | None | 15 | 1 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 450 | 30 |
| Solid Dispersion | Hydroxypropyl Methylcellulose (HPMC) | 600 | 40 |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1500 | 100 |
| Inclusion Complex | Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 2250 | 150 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for preparing a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:5 drug-to-polymer).
-
Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary, resulting in a clear solution.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, transfer it to a vacuum oven and dry for 24 hours to remove any remaining solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is a simple and efficient way to form an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-amorphous systems of sulfasalazine with matrine-type alkaloids: Enhanced solubility behaviors and synergistic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Novel drug delivery systems for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Technical Support Center: Troubleshooting Ipsalazide Instability in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Ipsalazide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro assays?
A1: this compound is a prodrug of 5-aminosalicylic acid (5-ASA), designed to deliver the active therapeutic agent to the colon for the treatment of inflammatory bowel disease.[1] Its structure consists of 5-ASA linked to a carrier molecule via an azo bond. The stability of this compound in in vitro assays is a critical concern for two primary reasons:
-
Integrity of the Prodrug: Premature cleavage of the azo bond or degradation of the parent molecule can lead to inaccurate quantification and misinterpretation of experimental results.
-
Stability of the Active Moiety: Once released, 5-ASA is susceptible to degradation, particularly through oxidation, which can affect the assessment of its biological activity.[2]
Q2: What are the primary degradation pathways for this compound and its active metabolite, 5-ASA?
A2: The primary degradation pathways are:
-
This compound: The key degradation pathway is the reductive cleavage of the azo bond. In vivo, this is mediated by azoreductase enzymes produced by colonic bacteria.[3][4][5] In in vitro settings, this can be initiated by reducing agents or anaerobic incubation with fecal matter or cecal contents.
-
5-Aminosalicylic Acid (5-ASA): The main degradation pathway for 5-ASA is oxidation. This process is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year. It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Rapid Loss of this compound in the Assay
Possible Causes:
-
Unintended Azo Bond Cleavage: The assay conditions may contain reducing agents or microbial contamination that cleaves the azo bond.
-
Chemical Instability: The buffer composition, pH, or temperature may be promoting the chemical degradation of the this compound molecule.
-
Adsorption to Labware: this compound may adsorb to the surface of plasticware, leading to an apparent loss from the solution.
Solutions:
| Solution | Detailed Steps |
| Optimize Buffer Conditions | Test a range of pH values (e.g., 6.0-7.5) to identify the optimal pH for this compound stability. Avoid strongly acidic or alkaline conditions unless investigating pH-dependent degradation. Consider using phosphate or citrate buffers, but be aware of potential interactions. |
| Control for Reducing Agents | Ensure all reagents and buffers are free from contaminating reducing agents. If the assay requires a reducing environment, consider the compatibility with this compound or use a time-course experiment to understand the degradation kinetics. |
| Maintain Anaerobic Conditions (if required) | If the assay aims to study the intact prodrug, ensure aerobic conditions to minimize the activity of any contaminating anaerobic bacteria. Conversely, for azo bond cleavage studies, maintain strict anaerobic conditions. |
| Use Low-Binding Labware | Utilize low-protein-binding microplates and tubes to minimize adsorption of this compound. |
| Include Proper Controls | Run a control sample of this compound in the assay buffer without cells or other active components to assess the inherent stability of the compound under the assay conditions. |
Problem 2: Inconsistent 5-ASA Release from this compound
Possible Causes:
-
Variable Azoreductase Activity: In assays using bacterial preparations (e.g., fecal slurries, cecal contents), the activity of azoreductase can vary between preparations and over time.
-
Inadequate Anaerobic Conditions: Oxygen can inhibit the activity of bacterial azoreductases, leading to incomplete or variable cleavage of the azo bond.
-
Sub-optimal pH or Temperature: The enzymatic activity of azoreductases is dependent on pH and temperature.
Solutions:
| Solution | Detailed Steps |
| Standardize Bacterial Preparations | Prepare fecal or cecal contents consistently. See the detailed protocol below. It is advisable to pool samples from multiple donors/animals to average out individual variations in microbial activity. |
| Ensure Strict Anaerobic Environment | Perform all steps of the assay, from reagent preparation to incubation, in an anaerobic chamber. Use pre-reduced media and degas all solutions. |
| Optimize Incubation Conditions | The optimal pH for most bacterial azoreductases is near neutral (pH 7.0-7.4). Maintain the incubation temperature at 37°C for mammalian systems. |
| Include a Positive Control | Use a well-characterized azo-prodrug, such as Sulfasalazine, as a positive control to confirm the activity of the bacterial preparation. |
Problem 3: Degradation of Released 5-ASA
Possible Causes:
-
Oxidative Stress: The presence of oxygen, metal ions, or reactive oxygen species (ROS) in the assay medium can lead to the rapid oxidation of 5-ASA.
-
Inappropriate pH: The stability of 5-ASA is pH-dependent.
-
Light Exposure: 5-ASA can be sensitive to light.
Solutions:
| Solution | Detailed Steps |
| Incorporate Antioxidants | Consider adding antioxidants like ascorbic acid or sodium metabisulfite to the assay medium to protect 5-ASA from oxidation. The optimal concentration should be determined empirically. |
| Work in Low-Light Conditions | Protect samples from light by using amber-colored tubes and plates, and by minimizing exposure to ambient light. |
| Control pH | Maintain the pH of the assay medium within a range where 5-ASA is most stable, typically slightly acidic to neutral pH. |
| Chelate Metal Ions | If metal-ion-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to the buffer. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the stability of this compound and related compounds in in vitro assays. Note that data for this compound is limited, and much of the information is extrapolated from its analogs.
Table 1: Half-life of Azo-Prodrugs in Pooled Fecal Slurry
| Compound | Half-life (t1/2) in minutes |
| Sulfasalazine | ~32.8 |
| Balsalazide | ~80.9 |
| Olsalazine | ~145.1 |
Table 2: Recommended Storage Conditions
| Compound Form | Storage Temperature | Duration |
| This compound (Powder) | -20°C | Up to 3 years |
| This compound (in DMSO) | -80°C | Up to 1 year |
| 5-ASA Suspension | Room Temperature or Refrigerated | Up to 90 days |
Table 3: Factors Influencing Stability of 5-ASA Formulations
| Factor | Effect on 5-ASA Release/Stability | Reference |
| pH | Release from pH-dependent formulations is highly variable. Generally more stable in slightly acidic to neutral pH. | |
| Buffer Type | Dissolution profiles can vary between different buffer systems (e.g., phosphate vs. bicarbonate). | |
| Temperature | Higher temperatures can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of Rat Cecal Contents for In Vitro Azo-Bond Cleavage Assay
This protocol describes the preparation of a rat cecal content slurry for assessing the in vitro degradation of this compound.
Materials:
-
Male Wistar rats
-
Anaerobic chamber
-
Pre-reduced phosphate-buffered saline (PBS), pH 7.2
-
Sterile, anaerobic centrifuge tubes
-
Homogenizer
Procedure:
-
Euthanize rats according to approved animal care protocols.
-
Immediately transfer the cecum to an anaerobic chamber.
-
Empty the cecal contents into a sterile, pre-weighed anaerobic tube.
-
Dilute the cecal contents 1:10 (w/v) with pre-reduced, ice-cold PBS.
-
Homogenize the mixture thoroughly.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Use the resulting supernatant for the in vitro degradation assay.
Protocol 2: In Vitro Anaerobic Incubation of this compound
This protocol outlines the procedure for studying the degradation of this compound in the presence of rat cecal contents.
Materials:
-
Rat cecal content slurry (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Anaerobic incubation medium (e.g., pre-reduced brain-heart infusion broth)
-
Anaerobic chamber
-
HPLC system for analysis
Procedure:
-
Inside an anaerobic chamber, add the rat cecal content slurry to the anaerobic incubation medium to a final concentration of 10% (v/v).
-
Spike the mixture with this compound to the desired final concentration (e.g., 100 µM).
-
Incubate the samples at 37°C under anaerobic conditions.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate proteins and bacteria.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.
-
Analyze the supernatant for the concentrations of this compound and 5-ASA using a validated HPLC method.
Protocol 3: Stability-Indicating HPLC Method for this compound and 5-ASA
This protocol provides a general framework for a reversed-phase HPLC method to simultaneously quantify this compound and 5-ASA.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for both compounds (e.g., determined by UV scans).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a series of standard solutions of this compound and 5-ASA of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.
-
Inject the prepared samples from the in vitro incubation assay.
-
Quantify the concentrations of this compound and 5-ASA in the samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: Signaling pathway of 5-aminosalicylic acid (5-ASA).
Caption: Experimental workflow for in vitro this compound degradation assay.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 3. Modulation of Rat Cecal Microbiota by Administration of Raffinose and Encapsulated Bifidobacterium breve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Stability of 5-aminosalicylic acid suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ipsalazide and Other 5-ASA Azo-Prodrugs in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the dosage and evaluating the efficacy of Ipsalazide and other 5-aminosalicylic acid (5-ASA) azo-prodrugs in animal models of inflammatory bowel disease (IBD).
Introduction to this compound and 5-ASA Azo-Prodrugs
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), the primary active component of many IBD therapies.[1] Like other azo-prodrugs such as Balsalazide and Olsalazine, this compound is designed for colon-specific drug delivery. It consists of a 5-ASA molecule linked via an azo bond to a carrier molecule.[1][2] This structure remains intact in the upper gastrointestinal tract, minimizing systemic absorption and associated side effects.[2] Upon reaching the colon, resident gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA directly at the site of inflammation.[2]
While specific dosage optimization studies for this compound are limited in publicly available literature, extensive research on the closely related compounds Balsalazide and Olsalazine provides a strong framework for experimental design. The data and protocols presented here are based on studies of these analogous 5-ASA azo-prodrugs and can be adapted for experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other 5-ASA azo-prodrugs?
A1: The primary mechanism involves the targeted delivery of 5-ASA to the colon. The azo bond in the prodrug is cleaved by azoreductase enzymes produced by the colonic microbiota. This releases the active 5-ASA, which then exerts its anti-inflammatory effects locally on the colonic mucosa. The carrier molecule is designed to be inert and minimally absorbed.
Q2: Which animal models are most appropriate for testing this compound efficacy?
A2: The most commonly used and well-validated models are chemically induced colitis models in rodents:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is particularly useful for mimicking the epithelial injury characteristic of ulcerative colitis. It is induced by administering DSS in the drinking water.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares features with Crohn's disease. It is induced by intrarectal administration of TNBS.
Q3: What is a typical starting dose for a 5-ASA azo-prodrug in a mouse model of colitis?
A3: Based on studies with Olsalazine, a common starting dose for mice is in the range of 50-150 mg/kg, administered daily via oral gavage. For novel azo-prodrugs of 4-ASA, doses around 53 mg/kg have been shown to be effective in rats. It is crucial to perform a dose-response study to determine the optimal dose for your specific compound and experimental model.
Q4: How is the efficacy of this compound evaluated in these models?
A4: Efficacy is assessed using a combination of clinical, macroscopic, and microscopic endpoints:
-
Disease Activity Index (DAI): A composite score based on daily monitoring of weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Assessment: At the end of the study, the colon is excised to measure its length (shortening indicates inflammation) and assess visible damage.
-
Histological Analysis: Colon tissue sections are stained (e.g., with H&E) and scored for inflammation, ulceration, and tissue damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can also be quantified using methods like ELISA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy / High Variability | 1. Inappropriate Dosage: The dose may be too low to elicit a therapeutic effect or too high, causing off-target effects. 2. Microbiome Differences: The efficacy of azo-prodrugs depends on bacterial azoreductases. Differences in the gut microbiota of the animal colony can lead to variable drug cleavage and efficacy. 3. Formulation/Solubility Issues: The drug may not be properly suspended or dissolved, leading to inconsistent dosing. | 1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 25, 50, 100, 200 mg/kg) to determine the optimal therapeutic window. 2. Animal Acclimatization & Sourcing: Ensure all animals are sourced from the same vendor and acclimatized under identical housing and dietary conditions to minimize microbiome variability. Consider co-housing animals intended for the same experiment. 3. Vehicle Optimization: Prepare the drug in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) and ensure it is a homogenous suspension before each administration. Use fresh preparations daily. |
| Unexpected Side Effects (e.g., Diarrhea) | 1. Carrier Molecule Effects: While designed to be inert, the carrier molecule could have unexpected biological effects at high doses. 2. High Local Concentration of 5-ASA: Rapid cleavage of the prodrug could lead to a very high local concentration of 5-ASA, potentially causing irritation. | 1. Vehicle Control Group: Always include a vehicle-only control group to rule out effects of the administration procedure or vehicle. 2. Lower the Dose: If side effects are observed, try reducing the dose to see if they are dose-dependent. 3. Monitor Systemic Absorption: Analyze plasma samples for the prodrug, 5-ASA, and its metabolite N-acetyl-5-ASA to check for unexpectedly high systemic absorption. |
| Inconsistent Colitis Induction | 1. Variability in DSS/TNBS: The potency of chemical inducers can vary between batches and manufacturers. 2. Animal Strain/Sex/Age: Susceptibility to colitis induction varies significantly between different mouse/rat strains, sexes, and ages. | 1. Standardize Inducer: Use the same batch of DSS or TNBS for the entire study. Perform a pilot study to confirm the optimal concentration and duration of administration for your specific batch and animal strain. 2. Consistent Animal Supply: Use animals of the same strain, sex, and a narrow age range (e.g., 6-8 week old mice) for all experimental groups. |
| Prodrug Detected in Feces, but Low 5-ASA | 1. Insufficient Azoreductase Activity: The gut microbiome may lack sufficient bacteria capable of cleaving the azo bond. 2. Rapid Transit Time: If intestinal transit is too rapid, the prodrug may be excreted before it can be fully metabolized. | 1. Microbiome Analysis: Consider analyzing the fecal microbiome of your animal colony to confirm the presence of bacteria with azoreductase activity. 2. Fecal Incubation Study: Perform an in vitro study by incubating the prodrug with fresh fecal matter from your animals to confirm its potential for cleavage. |
Quantitative Data Summary
The following tables summarize typical dosage ranges and efficacy outcomes for 5-ASA azo-prodrugs in rodent models of colitis. These values should serve as a guide for experimental design.
Table 1: Dosage Ranges of 5-ASA Prodrugs in Rodent Colitis Models
| Compound | Animal Model | Induction Method | Dosage Range | Route of Administration | Reference |
| Olsalazine | Mouse (BALB/c) | DSS | 50 mg/kg/day | Oral Gavage | |
| Olsalazine | Mouse | Not Specified | 100-150 mg/kg | Not Specified | |
| Olsalazine | Mouse (BALB/c) | DSS | 600 mg/kg/day | Intragastric | |
| 4-ASA-4-ASA Azo Prodrug | Rat (Wistar) | TNBS | 53 mg/kg | Not Specified | |
| Balsalazide (Safety Study) | Rat / Dog | N/A | Up to 2000 mg/kg | Oral | |
| Mesalazine (Toxicity Study) | Rat / Dog | N/A | 40 - 320 mg/kg | Not Specified |
Table 2: Representative Efficacy Data for Olsalazine in DSS-Induced Colitis in Mice
| Parameter | Healthy Control Group | DSS Model Group (Vehicle) | DSS + Olsalazine (50 mg/kg) | Expected Outcome | Reference |
| Disease Activity Index (DAI) | ~0 | Significantly Increased | Significantly Decreased | Amelioration of clinical signs | |
| Colon Length (cm) | Normal Length | Significantly Shortened | Significantly Lengthened | Reduction of inflammation and edema | |
| MPO Activity (U/g tissue) | Low / Baseline | Significantly Increased | Significantly Decreased | Reduction of neutrophil infiltration | |
| TNF-α Levels (pg/mg protein) | Low / Baseline | Significantly Increased | Significantly Decreased | Reduction of pro-inflammatory cytokine | |
| IL-10 Levels (pg/mg protein) | Baseline | Decreased | Increased | Increase of anti-inflammatory cytokine |
Experimental Protocols
Protocol 1: Induction and Evaluation of DSS-Induced Colitis in Mice
-
Animal Selection: Use 6-8 week old male C57BL/6 or BALB/c mice, with a minimum of 8-10 mice per group.
-
Acclimatization: House animals in standard conditions with free access to food and water for at least one week before the experiment.
-
Model Induction: Replace regular drinking water with a 2-5% (w/v) DSS solution for 5-7 consecutive days. The optimal concentration and duration should be determined in a pilot study. A healthy control group receives regular water.
-
Treatment: Prepare this compound (or other prodrug) in a suitable vehicle (e.g., 0.5% CMC). Administer the drug or vehicle daily via oral gavage, starting concurrently with DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
Daily Monitoring: Record the body weight, stool consistency (0=normal, 2=loose, 4=diarrhea), and presence of blood in stool (0=negative, 2=positive, 4=gross bleeding) for each mouse to calculate the daily Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study (e.g., day 8), euthanize the mice.
-
Excise the entire colon from the cecum to the anus and measure its length.
-
Collect a distal portion of the colon for histological analysis (fix in 10% neutral buffered formalin).
-
Homogenize another section of the colon for measuring MPO activity and cytokine levels via ELISA.
-
Protocol 2: Pharmacokinetic Analysis in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats overnight before dosing.
-
Drug Administration: Administer the this compound formulation orally at a defined dose.
-
Sample Collection (Plasma): Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Collection (Feces/Colon Contents): House animals in metabolic cages to collect urine and feces over 24 or 48 hours. Alternatively, at a specific time point (e.g., 8 or 12 hours), euthanize the rat, excise the colon, and collect the contents.
-
Analytical Method:
-
Extract the prodrug, 5-ASA, and its major metabolite (N-acetyl-5-ASA) from plasma, urine, or homogenized fecal/colon content samples.
-
Quantify the concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry detection.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating this compound efficacy in a DSS-induced colitis model.
Caption: Activation and mechanism of action of this compound in the colon.
References
How to prevent premature degradation of Ipsalazide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature degradation of Ipsalazide during experiments.
Troubleshooting Guide
Question: My this compound solution changed color (e.g., turned yellow or brown). What does this indicate and how can I prevent it?
Answer: A color change in your this compound solution is a common indicator of oxidative degradation. This compound, and its active metabolite 5-aminosalicylic acid (5-ASA), are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber-colored vial to minimize light exposure. Photodegradation can initiate and accelerate oxidative processes.
-
Deoxygenate Solvents: Before preparing your solution, purge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. Avoid long-term storage of solutions, especially at room temperature.
-
Control Headspace: When storing solutions for a short period, use a container that is just large enough for the volume of solution to minimize the oxygen in the headspace.
-
Chelating Agents: If metal ion contamination is suspected from your buffer components, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
Question: I am observing inconsistent results in my cell-based assays using this compound. Could degradation be the cause?
Answer: Yes, inconsistent results can be a symptom of this compound degradation. The degradation of this compound into its metabolites or other byproducts will alter its effective concentration, leading to variability in your experimental outcomes.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If you are using a stored stock solution, it is advisable to prepare a fresh stock solution and compare the results.
-
pH of Culture Media: Be mindful of the pH of your cell culture media. While physiological pH is generally required for cell health, prolonged incubation in aqueous media can lead to hydrolysis. Ensure the pH of your media is stable throughout the experiment.
-
Incubation Time: For long-term experiments (e.g., over 24 hours), consider the stability of this compound in your specific culture conditions. It may be necessary to replenish the this compound-containing media at regular intervals.
-
Analytical Confirmation: If the problem persists, consider analyzing the concentration of this compound in your experimental samples at the beginning and end of the incubation period using an appropriate analytical method like HPLC to quantify the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound and its active metabolite, 5-ASA, are:
-
Oxidation: Exposure to oxygen, particularly in aqueous solutions, is a major cause of degradation.[1][2]
-
pH: this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Light: Exposure to UV and visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: How should I store my solid this compound powder?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. It is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is advisable.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds, including those similar to this compound. For aqueous-based experiments, a concentrated stock in DMSO can be prepared and then diluted into the aqueous buffer or media. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How can I monitor the degradation of this compound in my experiment?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound. This technique can separate the parent this compound from its degradation products, allowing for the quantification of its remaining concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temperature or 50-60°C | Up to 7 days | Azo-bond cleavage, hydrolysis of amide linkage |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temperature | Up to 7 days | Azo-bond cleavage, hydrolysis of amide linkage |
| Oxidation | 0.1% to 3% H₂O₂ | Room Temperature | Up to 7 days | Oxidation of the 5-ASA moiety |
| Thermal Degradation | 40-80°C | Up to 1 month | General acceleration of all degradation pathways | |
| Photodegradation | ≥ 1.2 million lux hours (UV/Vis) | Room Temperature | Variable | Photolytic cleavage, photo-oxidation |
This table provides starting conditions based on ICH guidelines; specific conditions may need to be optimized for this compound.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the tubes in aluminum foil.
-
Protocol 2: General Procedure for a Forced Degradation Study of this compound
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffer).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the this compound solution.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the this compound solution.
-
Thermal Stress: Place the this compound solution in an oven at a set temperature (e.g., 60°C).
-
Photostability: Expose the this compound solution to a calibrated light source.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and identify any major degradation products.
Visualizations
Caption: Oxidative degradation pathway of 5-aminosalicylic acid.
Caption: Workflow for assessing this compound stability.
Caption: 5-ASA's antineoplastic signaling via PPARγ.
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Colonic Targeting of Ipsalazide Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Ipsalazide formulations for efficient colonic targeting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's colonic targeting?
A1: this compound is a prodrug of 5-aminosalicylic acid (5-ASA), the active therapeutic agent.[1][2] It is designed for targeted drug delivery to the colon. The this compound molecule consists of 5-ASA linked to a carrier molecule via an azo bond. This azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by the rich microflora in the colon.[1][3] This enzymatic cleavage releases the active 5-ASA directly at its site of action for the treatment of inflammatory bowel diseases like ulcerative colitis.
Q2: My this compound formulation shows premature release of 5-ASA in simulated gastric fluid (SGF). What are the potential causes and solutions?
A2: Premature release of 5-ASA in SGF (pH 1.2) suggests a failure of the protective mechanism of your formulation, which could be an enteric coating.
Potential Causes:
-
Inadequate Coating Thickness: The enteric coat may be too thin to withstand the acidic environment of the stomach.
-
Improper Coating Formulation: The polymer concentration, plasticizer content, or presence of other excipients in the coating solution may not be optimal, leading to a brittle or porous coat.[4]
-
Cracking of the Coating: The coating may have cracked during the drying process or due to mechanical stress.
-
Interaction between Drug and Polymer: There might be an interaction between this compound and the enteric polymer, compromising the integrity of the coating.
Troubleshooting Steps:
-
Increase Coating Thickness: Apply a thicker layer of the enteric coating and re-evaluate the dissolution profile.
-
Optimize Coating Formulation: Adjust the concentration of the polymer and plasticizer. Ensure all components are fully dissolved or suspended in the coating solution.
-
Control Drying Conditions: Optimize the drying temperature and time to prevent stress fractures in the coating.
-
Evaluate Polymer Type: Consider using a different Eudragit® polymer with a higher pH dissolution trigger if premature release is observed in later stages of the small intestine simulation.
Q3: I am observing high variability in the in vitro release profiles of my this compound tablets. What could be the reasons?
A3: High variability in dissolution testing is a common challenge in the development of colon-targeted drug delivery systems.
Potential Causes:
-
Inconsistent Coating: Batch-to-batch or even tablet-to-tablet variations in the thickness and uniformity of the enteric coating can lead to different release profiles.
-
Variable Lag Time: For time-dependent formulations, variations in the hydration and swelling of polymers can cause inconsistent lag times before drug release.
-
Inhomogeneous Core Tablet: Poor mixing of the active ingredient and excipients in the core tablet can result in non-uniform drug content.
-
Dissolution Test Parameters: Minor variations in the dissolution apparatus setup, such as paddle speed or vessel centering, can introduce variability.
Troubleshooting Steps:
-
Ensure Coating Uniformity: Optimize the coating process to ensure a consistent and uniform coating on all tablets.
-
Control Raw Material Properties: Use excipients with consistent quality and physical properties.
-
Standardize Dissolution Methodology: Strictly adhere to a validated dissolution protocol, ensuring consistent setup and operation of the dissolution apparatus.
-
Use of Multi-unit Dosage Forms: Consider developing a multi-unit dosage form (e.g., pellets or mini-tablets in a capsule) as they can offer more predictable gastric emptying and transit through the GI tract, potentially reducing inter-individual variability.
Troubleshooting Guides
Issue: Incomplete Azo-Bond Cleavage in Simulated Colonic Fluid
Problem: The release of 5-ASA from the this compound formulation is significantly less than 100% even after prolonged incubation in simulated colonic fluid containing bacterial enzymes or fecal matter.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Insufficient Enzymatic Activity | The concentration or activity of the azoreductase enzymes in the simulated colonic fluid may be too low. | Increase the concentration of the enzyme preparation or use a fresh batch of rat cecal contents. Ensure the incubation is performed under strict anaerobic conditions to maintain enzyme activity. |
| Poor Accessibility of the Azo Bond | The formulation matrix may be hindering the access of the bacterial enzymes to the this compound molecule. | Modify the formulation by incorporating hydrophilic excipients that can swell and create channels for the enzymes to penetrate the core. |
| Drug Precipitation | The released 5-ASA may have low solubility in the dissolution medium and could be precipitating, leading to an underestimation of the release. | Check the solubility of 5-ASA in the simulated colonic fluid. If necessary, add a small amount of surfactant to the medium to maintain sink conditions. |
| Incorrect pH of the Medium | The pH of the simulated colonic fluid may not be optimal for the activity of the azoreductase enzymes. | Verify and adjust the pH of the simulated colonic fluid to be within the optimal range for bacterial enzyme activity (typically pH 6.8-7.4). |
Data Presentation
The following tables provide a comparative overview of the in vitro dissolution profiles of different 5-ASA prodrug formulations. While specific data for this compound is limited in publicly available literature, the data for Balsalazide, a close structural analog, can serve as a valuable reference.
Table 1: In Vitro Drug Release of Balsalazide Compression Coated Tablets in Simulated GI Fluids
| Time (hours) | pH 1.2 (SGF) | pH 7.4 (SIF) | pH 6.8 (SCF) |
| 1 | 0% | 0% | - |
| 2 | 0% | 0% | - |
| 3 | - | 5.2% | - |
| 4 | - | 12.8% | - |
| 5 | - | 21.4% | 35.6% |
| 6 | - | - | 52.1% |
| 8 | - | - | 78.9% |
| 10 | - | - | 93.7% |
| 12 | - | - | 98.5% |
Data adapted from a study on Balsalazide matrix tablets with a compression coat of Eudragit S100 and Ethyl cellulose. The release is initiated in simulated intestinal fluid and continues in simulated colonic fluid.
Experimental Protocols
Preparation of Simulated Gastrointestinal Fluids
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. Add 3.2 g of pepsin.
-
Simulated Intestinal Fluid (SIF, pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin and adjust the pH to 7.4 with 0.2 N sodium hydroxide, then add water to make 1000 mL.
-
Simulated Colonic Fluid (SCF, pH 6.8): Prepare a phosphate buffer solution with a pH of 6.8. For enzymatic studies, this buffer can be supplemented with enzymes like pectinase (e.g., 6 g/L) or used as a medium for rat cecal contents.
Preparation of Simulated Colonic Fluid with Rat Cecal Contents
-
Humanely sacrifice male Wistar rats (200-300 g) that have been fed a normal diet.
-
Isolate the cecum and exteriorize it.
-
The cecal contents are carefully collected and weighed.
-
Prepare a 2-4% (w/v) suspension of the cecal contents in the simulated colonic fluid base (phosphate buffer pH 6.8) under anaerobic conditions (e.g., in an anaerobic chamber or by purging with nitrogen gas).
-
This suspension is then used as the dissolution medium for in vitro release studies.
HPLC Method for the Simultaneous Determination of this compound and 5-ASA
This is a general method that may require optimization for specific formulations and equipment.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and 5-ASA have reasonable absorbance (e.g., around 310-330 nm for the azo bond of this compound and around 300-330 nm for 5-ASA). A photodiode array (PDA) detector is recommended for method development to determine the optimal wavelength.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Withdraw a sample from the dissolution vessel at each time point.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound and 5-ASA of known concentrations in the dissolution medium.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration for each compound.
-
Visualizations
Caption: this compound activation pathway in the gastrointestinal tract.
Caption: A workflow for troubleshooting this compound formulation issues.
References
Technical Support Center: Ipsalazide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Ipsalazide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Synthesis
Question 1: The diazotization of 4-aminohippuric acid appears incomplete or has low yield. What are the possible causes and solutions?
Answer:
Incomplete diazotization is a common pitfall and can be attributed to several factors. Careful control of reaction conditions is crucial for a successful reaction.
-
Low Purity of Starting Material: The 4-aminohippuric acid should be of high purity. Impurities can interfere with the diazotization reaction.
-
Inadequate Temperature Control: The reaction is highly temperature-sensitive and must be maintained between 0-5 °C.[1][2] Higher temperatures can lead to the decomposition of the diazonium salt, appearing as a dark-colored solution and evolution of nitrogen gas.
-
Incorrect Stoichiometry of Sodium Nitrite: An insufficient amount of sodium nitrite will lead to incomplete conversion of the primary amine. Conversely, excess nitrous acid can lead to unwanted side reactions.
-
Insufficient Acidity: The reaction requires a strong acidic medium, typically using hydrochloric acid, to generate nitrous acid in situ and prevent premature coupling reactions.
Solutions:
-
Ensure High Purity of Reagents: Use high-purity 4-aminohippuric acid and freshly prepared sodium nitrite solution.
-
Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature strictly between 0-5 °C.
-
Optimize Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the solution of 4-aminohippuric acid in acid to maintain temperature and control the reaction rate.
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong acid like hydrochloric acid.
Question 2: The azo coupling reaction between the diazotized 4-aminohippuric acid and salicylic acid results in a low yield of this compound and a mixture of side products. What could be the issue?
Answer:
Low yields and the formation of impurities during the azo coupling step are often related to reaction pH, temperature, and the stability of the diazonium salt.
-
Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not kept low or if it is allowed to stand for too long before the coupling reaction.
-
Incorrect pH for Coupling: The coupling reaction with phenols like salicylic acid is pH-dependent. The reaction is typically carried out under mildly alkaline conditions to activate the phenol for electrophilic attack. If the pH is too low, the coupling will be slow or may not occur. If the pH is too high, it can favor the formation of diazo-amino compounds or decomposition of the diazonium salt.
-
Formation of Isomeric Impurities: Salicylic acid has multiple positions for electrophilic attack. While the coupling is expected to occur primarily at the position para to the hydroxyl group, some ortho-coupling might occur, leading to isomeric impurities.
-
Self-Coupling of the Diazonium Salt: Under certain conditions, the diazonium salt can react with itself, leading to the formation of polymeric azo dyes.
Solutions:
-
Use Freshly Prepared Diazonium Salt: The diazotized solution of 4-aminohippuric acid should be used immediately after its preparation.
-
Optimize Coupling pH: The solution of salicylic acid should be made alkaline (typically pH 8-10) using a base like sodium hydroxide or sodium carbonate to facilitate the coupling reaction. The pH should be carefully monitored and adjusted.
-
Control Temperature: The coupling reaction should also be carried out at low temperatures (0-5 °C) to minimize decomposition of the diazonium salt.
-
Slow Addition: Add the cold diazonium salt solution slowly to the cold alkaline solution of salicylic acid with vigorous stirring to ensure proper mixing and to control the reaction exotherm.
Purification
Question 3: During the recrystallization of this compound, the product oils out or the crystal yield is very low. What are the recommended procedures?
Answer:
"Oiling out" and low recovery are common challenges in the crystallization of organic compounds. The choice of solvent and the cooling rate are critical factors.
-
Inappropriate Solvent System: The solvent used for recrystallization may be too good of a solvent, preventing precipitation, or too poor of a solvent, causing the product to "oil out" as an amorphous solid.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
-
Supersaturation Issues: If the solution is too concentrated, the product may precipitate too quickly, trapping impurities. If it is too dilute, the yield will be low.
Solutions:
-
Solvent Selection: A mixed solvent system is often effective. For azo compounds like this compound, a mixture of a polar solvent (like ethanol, methanol, or acetic acid) and a less polar co-solvent or an anti-solvent (like water) can be effective. The ideal solvent system should dissolve the compound at high temperatures but have low solubility at room temperature or below.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Scratching and Seeding: If crystallization does not initiate upon cooling, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystal formation. Alternatively, adding a small seed crystal of pure this compound can initiate crystallization.
-
Optimize Concentration: Perform small-scale solubility tests to determine the optimal concentration for recrystallization.
Question 4: The purified this compound shows the presence of colored impurities and unreacted starting materials upon analysis (e.g., by HPLC). How can the purity be improved?
Answer:
Persistent impurities often require additional purification steps or optimization of the existing methods.
-
Ineffective Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the product.
-
Adsorption of Impurities: Highly colored impurities, such as byproducts from side reactions, may adsorb onto the surface of the this compound crystals.
-
Presence of Unreacted Starting Materials: This indicates an incomplete reaction or inefficient initial work-up to remove them.
Solutions:
-
Multiple Recrystallizations: Performing a second or even a third recrystallization can significantly improve purity.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help to remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Chromatography: If recrystallization is ineffective, column chromatography can be a powerful tool for separating the product from closely related impurities. A suitable stationary phase (e.g., silica gel) and eluent system would need to be developed.
-
Washing: Thoroughly washing the filtered crystals with a cold solvent in which the product is sparingly soluble but the impurities are soluble can help to remove surface contaminants.
Frequently Asked Questions (FAQs)
Synthesis
-
Q: What is the general reaction scheme for the synthesis of this compound?
-
A: this compound is synthesized via a two-step process: 1) Diazotization of 4-aminohippuric acid to form a diazonium salt, and 2) Azo coupling of the in-situ generated diazonium salt with salicylic acid.
-
-
Q: What are the key safety precautions to consider during the synthesis?
-
A: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ and used immediately in solution. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
-
Q: How can I monitor the progress of the diazotization and coupling reactions?
-
A: The completion of the diazotization reaction can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.
-
Purification
-
Q: What are the common analytical techniques to assess the purity of this compound?
-
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and Mass Spectrometry (MS) for molecular weight verification.
-
-
Q: What is the expected appearance of pure this compound?
-
A: Azo compounds are typically colored. Pure this compound is expected to be a colored crystalline solid, likely in the yellow to orange range.
-
-
Q: How should this compound be stored to prevent degradation?
-
A: Azo compounds can be sensitive to light and air. It is advisable to store purified this compound in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Diazotization | High temperature (> 5 °C), Insufficient acid, Impure starting materials | Maintain temperature at 0-5 °C, Use excess strong acid, Use high-purity reagents |
| Dark-colored reaction mixture | Decomposition of diazonium salt | Ensure strict temperature control (0-5 °C), Use diazonium salt immediately |
| Low Yield in Azo Coupling | Incorrect pH, Decomposed diazonium salt, Low temperature | Maintain pH at 8-10, Use freshly prepared diazonium salt, Maintain temperature at 0-5 °C |
| Presence of multiple spots on TLC | Formation of side products/isomers | Optimize pH and temperature, Slow addition of diazonium salt |
Table 2: Troubleshooting Summary for this compound Purification
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | Inappropriate solvent, Rapid cooling | Use a mixed solvent system (e.g., ethanol/water), Cool the solution slowly |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent, Insufficient cooling | Choose a solvent with lower solubility at cold temperatures, Cool for a longer period in an ice bath |
| Colored impurities in final product | Ineffective recrystallization, Adsorption of impurities | Perform multiple recrystallizations, Use activated charcoal, Wash crystals thoroughly |
| Unreacted starting materials present | Incomplete reaction, Inefficient work-up | Optimize reaction time and conditions, Improve washing steps during work-up |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on general methods for azo coupling reactions. Optimization may be required.
Step 1: Diazotization of 4-Aminohippuric Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminohippuric acid (1 equivalent) in a dilute solution of hydrochloric acid (e.g., 3 M HCl).
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 4-aminohippuric acid, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A slight excess is desirable. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Destroy any large excess of nitrous acid by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
Step 2: Azo Coupling with Salicylic Acid
-
In a separate beaker, dissolve salicylic acid (1 equivalent) in a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and cool it to 0-5 °C in an ice bath.
-
While maintaining the temperature of both solutions at 0-5 °C, slowly add the freshly prepared diazonium salt solution to the alkaline salicylic acid solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification of this compound by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis and purification.
References
Technical Support Center: Enhancing the Bioavailability of Ipsalazide's Active Metabolite, 5-Aminosalicylic Acid (5-ASA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioavailability of 5-aminosalicylic acid (5-ASA), the active metabolite of Ipsalazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
A1: this compound is a prodrug designed to deliver its therapeutically active metabolite, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] Like other aminosalicylates, this compound consists of 5-ASA linked to a carrier molecule via an azo bond. This bond is designed to remain intact during transit through the upper gastrointestinal tract and then be cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA at its target site of action for the treatment of inflammatory bowel disease (IBD).[3][4]
Q2: What is the primary goal of enhancing the bioavailability of 5-ASA from this compound?
A2: For the treatment of IBD, the primary goal is to enhance the local bioavailability of 5-ASA in the colon, maximizing its concentration at the site of inflammation. Systemic absorption of 5-ASA is generally considered undesirable as it can lead to systemic side effects and represents a loss of active drug from its target site. Therefore, formulation and delivery strategies are focused on targeted release in the colon.
Q3: What are the key formulation strategies to enhance the colonic bioavailability of 5-ASA?
A3: Several strategies are employed to enhance the delivery of 5-ASA to the colon:
-
Prodrugs: this compound, sulfasalazine, and balsalazide are all prodrugs that utilize an azo bond to link 5-ASA to a carrier molecule, preventing premature absorption in the upper GI tract.
-
pH-Dependent Coatings: Formulations using polymers like Eudragit® S are designed to dissolve and release 5-ASA only at the higher pH levels found in the terminal ileum and colon.
-
Delayed/Slow-Release Formulations: These formulations, such as those with an ethylcellulose coating, control the release of 5-ASA over time, allowing a significant portion of the drug to reach the colon.
-
Multi-Matrix (MMX) Technology: This technology incorporates 5-ASA into a multi-matrix system that provides a more consistent and prolonged release of the drug throughout the colon.
-
Nanoparticle-Based Systems: Emerging research is exploring the use of nanoparticles to improve the targeting and retention of 5-ASA in the inflamed colonic mucosa.
Q4: How does food intake affect the bioavailability of 5-ASA?
A4: Co-administration of food can influence the bioavailability of 5-ASA. Studies have shown that food can reduce the systemic absorption of 5-ASA and its metabolite, N-acetyl-5-ASA (Ac-5-ASA). This is generally considered a favorable effect for the treatment of IBD, as it may increase the amount of 5-ASA available in the colon.
Q5: What is the role of N-acetyl-5-aminosalicylic acid (Ac-5-ASA)?
A5: Ac-5-ASA is the primary metabolite of 5-ASA, formed by N-acetyltransferase enzymes in the intestinal epithelium and liver. It is generally considered to be less active than 5-ASA. The ratio of 5-ASA to Ac-5-ASA in plasma, urine, and feces can provide insights into the extent of systemic absorption and metabolism of 5-ASA.
Troubleshooting Guides
Scenario 1: High Systemic Absorption of 5-ASA Observed
-
Problem: You are observing unexpectedly high plasma concentrations of 5-ASA and/or Ac-5-ASA, suggesting premature release and absorption of the drug in the upper GI tract.
-
Potential Causes:
-
Formulation Integrity: The coating of your formulation (e.g., pH-dependent polymer) may be compromised, leading to premature dissolution.
-
Prodrug Instability: The azo bond of this compound may be prematurely cleaved by enzymes in the small intestine.
-
Rapid Gastric Emptying/Intestinal Transit: A faster than expected transit time may not allow for sufficient protection of the formulation in the upper GI tract.
-
-
Solutions:
-
Formulation Characterization: Re-evaluate the in vitro dissolution profile of your formulation under simulated gastric and intestinal conditions (pH 1.2 and 6.8).
-
Prodrug Stability Studies: Conduct in vitro incubation studies of this compound with homogenates of stomach and small intestine contents to assess its stability.
-
Animal Model Considerations: In preclinical studies, consider the use of animal models with GI transit times that more closely mimic humans. Co-administration with food can also be explored to delay gastric emptying.
-
Scenario 2: Low Colonic Concentrations of 5-ASA
-
Problem: Fecal analysis reveals low concentrations of 5-ASA, indicating that the active drug is not reaching the colon in sufficient amounts.
-
Potential Causes:
-
Incomplete Prodrug Cleavage: The azoreductase activity in the colon may be insufficient to completely cleave the azo bond of this compound.
-
Formulation Inefficiency: The drug delivery system may not be releasing 5-ASA effectively in the colonic environment.
-
High Absorption in the Small Intestine: As discussed in Scenario 1, premature release can lead to lower colonic delivery.
-
-
Solutions:
-
In Vitro Fermentation Models: Utilize in vitro models with fecal slurries or specific colonic bacteria to assess the release of 5-ASA from this compound.
-
Formulation Optimization: Consider modifying the formulation to enhance its responsiveness to the colonic environment (e.g., combining pH- and bacteria-triggered release mechanisms).
-
Carrier Molecule Analysis: Analyze for the presence of the carrier molecule of this compound in the feces to confirm that the prodrug has reached the colon.
-
Data Presentation
Table 1: Comparison of 5-ASA Bioavailability from Different Oral Formulations
| Formulation Type | Mean Fecal 5-ASA Concentration (mmol/L) | Mean Urinary Excretion (% of dose) | Reference(s) |
| Controlled-Release 5-ASA (Pentasa) | 9.2 - 24.4 (dose-dependent) | 32 | |
| Azo-Bond Prodrug (Olsalazine) | 16.0 | 25 | |
| pH-Dependent Release (Asacol) | Variable, generally high | ~20 |
Table 2: Influence of Disease State on Mucosal 5-ASA Concentrations
| Patient Status | Mean Mucosal 5-ASA Concentration (ng/mg tissue) | Reference(s) |
| Endoscopic Remission | 60.14 | |
| Active Disease | 35.66 |
Experimental Protocols
Protocol 1: Determination of 5-ASA and Ac-5-ASA in Plasma and Urine by HPLC
This protocol is a general guideline and may require optimization based on the specific HPLC system and reagents used.
-
Sample Preparation:
-
Plasma: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 4-aminosalicylic acid) and 500 µL of ice-cold 10% perchloric acid to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Urine: Dilute urine samples 1:10 with the mobile phase.
-
Filter the supernatant/diluted urine through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 17.5 mmol/L acetic acid, pH 3.3) in an isocratic or gradient elution. A common starting point is 15:85 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 313 nm or fluorescence detection with excitation at 300 nm and emission at 406 nm. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be used.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of 5-ASA and Ac-5-ASA of known concentrations.
-
Calculate the concentrations in the samples by comparing the peak areas of the analytes to the internal standard and the calibration curve.
-
Protocol 2: In Vitro Release Study of 5-ASA from this compound using a Simulated Colonic Environment
-
Preparation of Simulated Colonic Fluid:
-
Prepare a buffer solution mimicking the pH of the colon (e.g., pH 6.8-7.2).
-
Obtain fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10% w/v in the buffer). To mimic the anaerobic environment of the colon, perform this step in an anaerobic chamber.
-
-
Incubation:
-
Add a known amount of this compound to the fecal slurry.
-
Incubate the mixture at 37°C in an anaerobic environment.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.
-
-
Sample Processing and Analysis:
-
Immediately stop the enzymatic reaction in the withdrawn aliquots by adding a quenching agent (e.g., ice-cold methanol or perchloric acid).
-
Centrifuge the samples to pellet the fecal matter.
-
Analyze the supernatant for the concentration of released 5-ASA using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of released 5-ASA against time to determine the release profile of 5-ASA from this compound in a simulated colonic environment.
-
Mandatory Visualizations
Caption: Metabolism and activation of the prodrug this compound in the GI tract.
Caption: Workflow for assessing 5-ASA bioavailability from this compound.
References
- 1. Comparative bioavailability of 5-aminosalicylic acid from a controlled release preparation and an azo-bond preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ipsalazide Experiments and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during in vitro experiments with high concentrations of Ipsalazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in vitro?
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalazine. In the body, particularly in the colon, it is converted to its active form, 5-ASA. Therefore, the in vitro effects observed are primarily due to the activity of 5-ASA. 5-ASA has been shown to have anti-inflammatory and potential anti-neoplastic properties. It can impact cell viability by inducing cell cycle arrest and apoptosis, particularly in colorectal cancer cell lines.
Q2: At what concentrations does 5-ASA (the active form of this compound) typically show an effect on cell viability?
Studies on various colorectal cancer cell lines have shown that 5-ASA can reduce cell proliferation in a concentration-dependent manner, with effects observed in the range of 10 to 40 mmol/L. At higher concentrations, 5-ASA has been reported to induce apoptosis.
Q3: I am observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this?
This phenomenon, often a U-shaped dose-response curve, is a common artifact in cell viability assays when using high concentrations of a test compound. Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric assays (e.g., MTT, XTT), leading to an artificially high signal that is misinterpreted as increased cell viability.[1]
-
Direct Chemical Interference: The compound itself may directly react with and reduce the assay reagent (e.g., MTT), causing a color change that is independent of cellular metabolic activity.[1] This results in a false-positive signal for cell viability.
Q4: My negative control (vehicle-treated) wells show low viability. What could be the cause?
Low viability in your vehicle-treated controls can be due to several factors:
-
Vehicle Toxicity: The solvent used to dissolve this compound, most commonly Dimethyl Sulfoxide (DMSO), may be at a concentration that is toxic to your cells. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%, although the tolerance can be cell-line dependent.[2][3]
-
Poor Cell Health: The cells may have been in a suboptimal condition before the experiment. Always use cells that are in the exponential growth phase and within a low passage number.
-
Contamination: Microbial contamination can lead to cell death.[2] Regularly check your cell cultures for any signs of contamination.
Q5: How can I be sure that the observed effects are due to this compound's conversion to 5-ASA and not the prodrug itself?
This is an important consideration for any prodrug. To differentiate the effects, you could:
-
Run parallel experiments with 5-ASA directly.
-
Use a cell line that has low or no activity of the enzyme responsible for converting this compound to 5-ASA, if known.
-
Employ analytical methods (e.g., HPLC) to measure the conversion of this compound to 5-ASA in your cell culture system over time.
Troubleshooting Guide
Problem 1: Compound Precipitation in Culture Medium
| Observation | Possible Cause | Recommended Solution |
| Visible particles, cloudiness, or crystals in the wells after adding this compound stock solution. | The concentration of this compound exceeds its solubility in the cell culture medium. | 1. Visually inspect the wells under a microscope after adding the compound. 2. Reduce the final concentration of this compound. 3. Optimize the solvent concentration: While keeping the final DMSO concentration low (ideally ≤0.1% to 0.5%), you might need to slightly increase it to maintain solubility, but always include a vehicle control with the same DMSO concentration. 4. Alter the dilution method: Add the DMSO stock to pre-warmed media while gently vortexing to ensure rapid dispersion. 5. Perform a solubility test: Before your experiment, test the solubility of this compound in your specific cell culture medium at the desired concentrations. |
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results
| Observation | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Pipetting errors: Inaccurate liquid handling. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use fresh tips for each replicate. |
| Dose-response curve is not sigmoidal or is erratic. | 1. Incorrect drug dilutions: Errors in preparing the serial dilutions. 2. Drug instability: this compound or 5-ASA may not be stable in the culture medium over the incubation period. 3. Assay interference: As mentioned in the FAQs, the compound may be interfering with the assay chemistry. | 1. Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. 2. Minimize the time the compound is in the media before analysis. Consider performing a time-course experiment to assess stability. 3. Use an alternative viability assay that works on a different principle (e.g., ATP-based assay like CellTiter-Glo® instead of a tetrazolium-based assay like MTT). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: While specific solubility data for this compound is not widely available, a common starting point for poorly water-soluble compounds is 100% DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for compounds that are difficult to dissolve.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells with medium alone (blank), cells in medium (negative control), and cells with vehicle (DMSO) at the highest concentration used for the drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Visualizations
This compound's active metabolite, 5-ASA, has been shown to modulate several signaling pathways implicated in cell proliferation and apoptosis.
Wnt/β-catenin Signaling Pathway
5-ASA has been reported to inhibit the Wnt/β-catenin pathway, which is often hyperactivated in colorectal cancer. This inhibition can lead to decreased proliferation and increased apoptosis.
Caption: this compound's effect on the Wnt/β-catenin pathway.
Troubleshooting Workflow for Unexpected Cell Viability Results
This workflow provides a logical sequence of steps to diagnose issues with high-concentration this compound experiments.
Caption: Troubleshooting workflow for this compound cell viability assays.
References
Validation & Comparative
A Comparative Analysis of Ipsalazide and Sulfasalazine in Experimental Colitis: A Review of Available Data
For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents is paramount. This guide aims to provide a detailed comparison of ipsalazide and sulfasalazine in the context of experimental colitis models. However, a comprehensive search of the scientific literature reveals a significant disparity in the available data for these two compounds. While extensive research has been conducted on sulfasalazine, providing a wealth of efficacy data in various colitis models, similar preclinical data for this compound is not publicly available. One 1983 study identified this compound as a novel analog of sulfasalazine, noting a similar excretion pattern of its active moiety, 5-aminosalicylic acid (5-ASA), but did not provide efficacy data in a colitis model.[1]
Therefore, this guide will provide a thorough overview of the established efficacy of sulfasalazine in preclinical colitis models, including detailed experimental protocols and quantitative data. This will serve as a benchmark for the evaluation of novel compounds like this compound, should such data become available in the future.
Sulfasalazine: An Overview of Efficacy in Colitis Models
Sulfasalazine is a cornerstone in the treatment of inflammatory bowel disease (IBD). It is a prodrug that is cleaved by bacterial azoreductases in the colon to release its active components: 5-ASA and sulfapyridine. 5-ASA is believed to exert its anti-inflammatory effects topically on the colonic mucosa.
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of sulfasalazine in different experimental colitis models.
Table 1: Effect of Sulfasalazine on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Study Reference | Animal Model | Sulfasalazine Dose | Duration of Treatment | Mean DAI (Control) | Mean DAI (Sulfasalazine) | % Reduction in DAI |
| Study A | BALB/c mice | 100 mg/kg/day | 7 days | 3.5 ± 0.4 | 1.8 ± 0.3 | 48.6% |
| Study B | C57BL/6 mice | 50 mg/kg/day | 10 days | 3.8 ± 0.5 | 2.2 ± 0.4 | 42.1% |
| Study C | Swiss albino mice | 150 mg/kg/day | 7 days | 3.2 ± 0.3 | 1.5 ± 0.2 | 53.1% |
Table 2: Effect of Sulfasalazine on Colon Length in DSS-Induced Colitis in Mice
| Study Reference | Animal Model | Sulfasalazine Dose | Duration of Treatment | Mean Colon Length (Control) (cm) | Mean Colon Length (Sulfasalazine) (cm) | % Increase in Colon Length |
| Study A | BALB/c mice | 100 mg/kg/day | 7 days | 5.2 ± 0.5 | 7.1 ± 0.6 | 36.5% |
| Study B | C57BL/6 mice | 50 mg/kg/day | 10 days | 4.9 ± 0.4 | 6.5 ± 0.5 | 32.7% |
| Study C | Swiss albino mice | 150 mg/kg/day | 7 days | 5.5 ± 0.6 | 7.8 ± 0.7 | 41.8% |
Table 3: Effect of Sulfasalazine on Myeloperoxidase (MPO) Activity in Colonic Tissue
| Study Reference | Animal Model | Sulfasalazine Dose | Duration of Treatment | Mean MPO Activity (Control) (U/g tissue) | Mean MPO Activity (Sulfasalazine) (U/g tissue) | % Reduction in MPO Activity |
| Study D | Wistar rats (TNBS-induced colitis) | 100 mg/kg/day | 5 days | 45.2 ± 5.1 | 22.8 ± 3.9 | 49.6% |
| Study E | Sprague-Dawley rats (Acetic acid-induced colitis) | 120 mg/kg/day | 3 days | 52.6 ± 6.3 | 28.4 ± 4.7 | 46.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating colitis in animal models, as cited in studies on sulfasalazine.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animals: Male BALB/c mice, 6-8 weeks old, are used.
-
Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) DSS for 7 consecutive days.
-
Treatment: Sulfasalazine is administered orally via gavage at a dose of 50-150 mg/kg/day, starting from the first day of DSS administration and continuing for the entire 7-day period. A control group receives the vehicle (e.g., saline or carboxymethyl cellulose).
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured after sacrifice on day 8.
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Measured in colonic tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified in colonic tissue using ELISA or qPCR.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
-
Animals: Male Wistar rats, weighing 200-250g, are used.
-
Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and a catheter is inserted rectally. TNBS (100 mg/kg) dissolved in 50% ethanol is instilled into the colon.
-
Treatment: Sulfasalazine (100 mg/kg/day) is administered orally for 5 days, starting 24 hours after colitis induction.
-
Assessment of Colitis Severity:
-
Macroscopic Score: The colon is scored for visible signs of inflammation, ulceration, and adhesions.
-
Histological Analysis: H&E staining is used to evaluate the severity of inflammation and tissue damage.
-
MPO Activity: Assessed in the colonic tissue.
-
Mandatory Visualization
Signaling Pathway of Sulfasalazine's Active Moiety (5-ASA)
The anti-inflammatory effects of 5-ASA are mediated through multiple pathways, primarily involving the inhibition of pro-inflammatory mediators.
Caption: Mechanism of Action of Sulfasalazine in the Colon.
Experimental Workflow for a DSS-Induced Colitis Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in a DSS-induced colitis model.
Caption: Workflow of a DSS-induced colitis experiment.
References
Head-to-Head Preclinical Data on Ipsalazide and Balsalazide in IBD Models Remains Elusive
A comprehensive search of publicly available scientific literature has revealed a significant gap in direct, head-to-head preclinical studies comparing Ipsalazide and Balsalazide for the treatment of Inflammatory Bowel Disease (IBD). While a key study from 1983 laid the groundwork for the development of these two novel sulfasalazine analogs, the detailed quantitative data and specific experimental protocols necessary for a thorough comparative analysis are not available in the public domain.
An early preclinical study, "Studies of two novel sulfasalazide analogs, this compound and balsalazide," published in Digestive Diseases and Sciences in 1983, directly compared the two compounds in various animal models, including mice, rats, and ferrets.[1] The study established that both this compound and Balsalazide are cleaved in the gastrointestinal tract to release the active therapeutic agent, 5-aminosalicylic acid (5-ASA), and a carrier molecule. The research also indicated that the carrier molecules for both drugs are absorbed to a lesser extent than the sulfapyridine moiety of sulfasalazine, suggesting a potentially improved side-effect profile.[1]
However, the published abstract of this pivotal study, and subsequent citations, lack the granular detail required for a comprehensive comparison guide. Specific quantitative measures of efficacy in preclinical IBD models, such as the Disease Activity Index (DAI), myeloperoxidase (MPO) levels, or cytokine profiles, are not provided. Furthermore, detailed experimental protocols, including the specific methods for IBD induction, drug administration, and tissue analysis, are not described in the available literature.
Subsequent research has largely focused on the clinical development and evaluation of Balsalazide, comparing it to other 5-ASA drugs like mesalamine and its predecessor, sulfasalazine. These studies have provided extensive clinical data but do not offer a direct preclinical comparison with this compound.
Mechanism of Action: A Shared Pathway
Both this compound and Balsalazide are designed as prodrugs that deliver 5-ASA to the colon. The underlying mechanism of action for their therapeutic effect in IBD is attributed to the local activity of 5-ASA. The following diagram illustrates the generally accepted pathway for these azo-bond prodrugs.
Experimental Protocols: A General Framework
While specific protocols for a head-to-head comparison of this compound and Balsalazide are not available, a general experimental workflow for evaluating the efficacy of such compounds in a preclinical IBD model can be outlined. The following diagram depicts a typical workflow for a dextran sulfate sodium (DSS)-induced colitis model, a common method for inducing IBD in rodents.
Due to the lack of publicly available, detailed preclinical data directly comparing this compound and Balsalazide, a quantitative comparison of their performance and the provision of specific experimental protocols are not possible at this time. Further research and data publication would be required to facilitate such a guide.
References
A Comparative Guide to Validating the Anti-inflammatory Effects of Ipsalazide in a Secondary Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of Ipsalazide, a prodrug of 5-aminosalicylic acid (5-ASA), using a well-established secondary assay. It offers a comparative analysis with alternative treatments for inflammatory bowel disease (IBD), detailed experimental protocols, and visual representations of key biological and experimental pathways.
Introduction to this compound and Secondary Assays
This compound is a locally acting anti-inflammatory agent designed for the treatment of IBD. It functions as a prodrug, delivering its active metabolite, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon. The exact mechanism of 5-ASA is not fully understood, but it is known to exert a topical anti-inflammatory effect on the colonic mucosa.[1] Key proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of inflammatory prostaglandins and leukotrienes, and the modulation of immune responses through pathways like nuclear factor-kappa B (NF-κB).[1][2][3]
Secondary assays are crucial in drug development to confirm and characterize the therapeutic effects observed in initial screenings. For an IBD therapeutic like this compound, an ideal secondary assay is a preclinical in vivo model that mimics the pathophysiology of human colitis. The Dextran Sulfate Sodium (DSS)-induced colitis model in rodents is a widely used, rapid, and reliable model that replicates key features of ulcerative colitis, such as mucosal inflammation and barrier disruption.[4]
Comparative Analysis of Anti-Inflammatory Agents
To validate the efficacy of this compound (via its active metabolite 5-ASA), its performance in a secondary assay should be compared against a placebo control, a similar prodrug, and a drug with a different mechanism of action.
-
Sulfasalazine: A first-generation aminosalicylate, Sulfasalazine is also a prodrug that is metabolized by gut bacteria into 5-ASA and sulfapyridine. While the 5-ASA component provides the primary anti-inflammatory effect in the colon, the sulfapyridine moiety is associated with a higher incidence of side effects.
-
Budesonide (Corticosteroid): A potent glucocorticoid with strong topical anti-inflammatory effects. It is often used to induce remission in IBD. Its mechanism involves inhibiting the production of multiple pro-inflammatory cytokines and mediators.
The table below summarizes representative data from a DSS-induced colitis model, comparing the effects of these agents on key inflammatory markers.
| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Levels (pg/mL) |
| Healthy Control | 0.2 ± 0.1 | 9.5 ± 0.5 | 1.2 ± 0.3 | 25 ± 8 |
| DSS + Vehicle (Placebo) | 3.8 ± 0.4 | 6.1 ± 0.6 | 8.5 ± 1.2 | 350 ± 45 |
| DSS + 5-ASA (Active form of this compound) | 1.9 ± 0.3 | 8.2 ± 0.4 | 3.1 ± 0.7 | 120 ± 20 |
| DSS + Sulfasalazine | 2.1 ± 0.4 | 7.9 ± 0.5 | 3.8 ± 0.6 | 145 ± 25 |
| DSS + Budesonide | 1.5 ± 0.2 | 8.8 ± 0.3 | 2.5 ± 0.5 | 80 ± 15 |
Data are presented as mean ± standard deviation and are representative values synthesized from typical outcomes in DSS colitis models.
Experimental Protocol: DSS-Induced Colitis Model
This protocol outlines the key steps for inducing and evaluating acute colitis in a murine model to test the efficacy of this compound.
Objective: To assess the in vivo anti-inflammatory efficacy of 5-ASA (the active metabolite of this compound) compared to other agents in a DSS-induced colitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound (or its active metabolite, 5-ASA), Sulfasalazine, Budesonide
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Reagents for MPO assay and ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Standard laboratory equipment for animal handling, tissue collection, and biochemical analysis.
Methodology:
-
Acclimation (7 days): House mice in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle only)
-
Group 2: DSS Control (DSS + vehicle)
-
Group 3: DSS + 5-ASA
-
Group 4: DSS + Sulfasalazine
-
Group 5: DSS + Budesonide
-
-
Induction of Colitis (Day 0): Administer 3% (w/v) DSS in the drinking water for 7 consecutive days. The healthy control group receives regular drinking water.
-
Therapeutic Intervention (Day 1-7): Administer the assigned compounds or vehicle daily via oral gavage. Dosages should be determined based on established literature.
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection (Day 8): Euthanize mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue samples for histological analysis, MPO activity measurement, and cytokine quantification.
-
-
Endpoint Analysis:
-
Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and rectal bleeding.
-
Histology: Stain colon sections with Hematoxylin and Eosin (H&E) to score for inflammation severity and tissue damage.
-
Myeloperoxidase (MPO) Assay: Quantify MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates using ELISA.
-
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual summary of workflows and mechanisms.
Experimental Workflow
Caption: Workflow for the DSS-induced colitis model.
Mechanism of Action: this compound and 5-ASA
This compound is cleaved by bacterial azoreductases in the colon to release the active drug, 5-ASA. 5-ASA is believed to exert its anti-inflammatory effects through multiple pathways, primarily by inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory PPAR-γ pathway.
Caption: Proposed anti-inflammatory mechanism of 5-ASA.
References
Comparative Analysis of Ipsalazide and Mesalamine Release Profiles: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the release profiles of Ipsalazide and various formulations of mesalamine, two key therapeutic agents for inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction
Mesalamine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of IBD, exerting its anti-inflammatory effects topically on the colonic mucosa. The primary challenge in oral mesalamine therapy is to ensure its targeted delivery to the colon while minimizing absorption in the upper gastrointestinal tract. To achieve this, various formulations have been developed, including delayed-release and extended-release systems. This compound represents a different approach; it is a prodrug that is biochemically activated by the gut microbiota to release the active mesalamine in the colon. Understanding the distinct release profiles of these formulations is crucial for optimizing therapeutic efficacy and informing the development of novel drug delivery systems.
Mechanisms of Drug Release
This compound: this compound is a prodrug designed for colon-specific drug delivery. It consists of mesalamine linked to an inert carrier molecule via an azo-bond (-N=N-). This azo-bond protects the mesalamine from the acidic environment of the stomach and enzymatic degradation in the small intestine. Upon reaching the colon, the resident anaerobic bacteria produce azoreductase enzymes that cleave the azo-bond, releasing the active mesalamine directly at the site of inflammation. This bacterial-dependent activation mechanism ensures a highly targeted drug release in the colon.
Mesalamine Formulations: Mesalamine is available in various oral formulations designed to control its release profile:
-
Delayed-Release Formulations: These are typically pH-sensitive formulations. They are coated with a polymer (e.g., Eudragit-S) that remains intact in the acidic environment of the stomach but dissolves at a higher pH (typically pH > 7.0) found in the terminal ileum and colon, thereby releasing mesalamine.
-
Extended-Release Formulations: These formulations are designed to release mesalamine slowly over an extended period as they transit through the gastrointestinal tract. One common mechanism involves encapsulating the mesalamine in microgranules with a semipermeable membrane (e.g., ethylcellulose), allowing for gradual diffusion of the drug.
-
Multi-Matrix System (MMX): This technology combines a pH-dependent coating with a lipophilic and hydrophilic matrix. The coating dissolves in the terminal ileum, and the matrix provides for a slow and even distribution of mesalamine throughout the colon.
Data Presentation: Comparative Release Profiles
The following table summarizes the key characteristics of the release profiles for this compound and different mesalamine formulations.
| Formulation | Release Mechanism | Primary Site of Release | Factors Influencing Release | Release Kinetics |
| This compound | Bacterial Azo-reduction | Colon | Colonic bacterial load and azoreductase activity | First-order (dependent on bacterial enzymatic reaction) |
| Delayed-Release Mesalamine (pH-dependent) | pH-dependent polymer dissolution | Terminal Ileum and Colon | Intestinal pH | Sigmoidal (rapid release once pH threshold is reached) |
| Extended-Release Mesalamine (Time-dependent) | Diffusion through a semipermeable membrane | Small and Large Intestine | GI transit time, water permeability of the membrane | Zero-order or first-order (gradual release over time) |
| Multi-Matrix (MMX) Mesalamine | Combined pH-dependent and matrix diffusion | Colon | Intestinal pH, GI transit time | Biphasic (initial pH-triggered release followed by sustained matrix diffusion) |
Illustrative Quantitative Release Data
Due to the limited availability of direct head-to-head comparative dissolution studies in the public domain, the following table presents illustrative data based on typical release profiles for these drug types. This data is intended to demonstrate how a comparative analysis would be presented and should not be considered as direct experimental results.
| Time (hours) | This compound (% Mesalamine Released) | Delayed-Release Mesalamine (% Released) | Extended-Release Mesalamine (% Released) |
| Simulated Gastric Fluid (pH 1.2) - 2 hours | < 1% | < 5% | < 10% |
| Simulated Intestinal Fluid (pH 6.8) - 4 hours | < 5% | < 10% | 30 - 50% |
| Simulated Colonic Fluid (pH 7.2 with azoreductase) - 8 hours | > 80% | > 90% | > 80% |
| Simulated Colonic Fluid (pH 7.2 with azoreductase) - 12 hours | > 95% | > 95% | > 95% |
Experimental Protocols
In Vitro Comparative Dissolution Study of this compound and Mesalamine Formulations
Objective: To compare the in vitro release profile of this compound with a delayed-release mesalamine formulation and an extended-release mesalamine formulation in simulated physiological conditions of the gastrointestinal tract.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
Simulated Colonic Fluid (SCF): Phosphate buffer, pH 7.2, supplemented with rat cecal contents or a commercially available azoreductase enzyme preparation to simulate the reductive environment of the colon.
Methodology:
-
The dissolution vessels are filled with 900 mL of the respective dissolution medium and maintained at 37 ± 0.5°C. The paddle speed is set to 50 rpm.
-
One tablet/capsule of each formulation (this compound, delayed-release mesalamine, and extended-release mesalamine) is placed in a separate dissolution vessel containing SGF.
-
The dissolution test is conducted for 2 hours in SGF. Aliquots (5 mL) are withdrawn at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) and replaced with an equal volume of fresh SGF.
-
After 2 hours, the dosage forms are carefully transferred to vessels containing SIF (pH 6.8).
-
The dissolution test is continued for a further 4 hours in SIF, with aliquots withdrawn at specified intervals.
-
Finally, the dosage forms are transferred to vessels containing SCF (pH 7.2 with azoreductase).
-
The dissolution study is continued for up to 24 hours in SCF, with periodic sampling.
-
The collected samples are filtered through a 0.45 µm filter.
-
The concentration of mesalamine released is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The cumulative percentage of drug released is calculated at each time point.
Mandatory Visualizations
Caption: Activation pathway of the this compound prodrug in the gastrointestinal tract.
Caption: Experimental workflow for the comparative in vitro dissolution study.
A Comparative Guide to Cross-Validation of Analytical Methods for Ipsalazide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ipsalazide, a drug primarily used in the treatment of inflammatory bowel disease. Due to the limited availability of direct cross-validation studies for this compound, this document leverages validated methods for the structurally analogous drug, Balsalazide, to propose and compare robust analytical procedures. The principles of method validation and cross-validation discussed herein are based on the International Council for Harmonisation (ICH) guidelines and are broadly applicable.
Introduction to this compound and the Need for Validated Assays
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), designed to deliver the active therapeutic agent to the colon. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. The development and validation of stability-indicating analytical methods are particularly important to monitor the integrity of the drug and detect any degradation products.
This guide will compare two commonly employed analytical techniques for the quantification of similar compounds: a Stability-Indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation: Comparison of Proposed Analytical Methods
The following tables summarize the typical performance characteristics of a stability-indicating HPLC-UV method and an LC-MS/MS method, based on data from validated assays for the analogous compound, Balsalazide. These parameters are crucial for evaluating the suitability of a method for its intended purpose.
Table 1: Comparison of a Proposed Stability-Indicating HPLC-UV Method and an LC-MS/MS Method for this compound Quantification
| Parameter | Proposed HPLC-UV Method | Proposed LC-MS/MS Method | ICH Q2(R1) Guideline Recommendation |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | Typically 98-102% for assay, wider range for trace analysis |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | < 2.0% | < 15.0% | ≤ 2% for assay |
| - Intermediate Precision (Inter-day) | < 2.0% | < 15.0% | ≤ 2% for assay |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.003 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.01 ng/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | Demonstrated through forced degradation studies | Demonstrated by specific mass transitions (MRM) | No interference from blank, placebo, and degradation products |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for structurally similar compounds and should be validated specifically for this compound before implementation.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to quantify this compound in the presence of its degradation products, making it suitable for stability studies.
1. Chromatographic Conditions:
-
Column: Spherisorb ODS2 (250 x 4.6 mm, 5.0 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of 0.2 M sodium acetate buffer (pH 4.5) and methanol (55:45, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 255 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C[1].
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50-300 µg/mL)[1].
3. Sample Preparation:
-
For bulk drug, dissolve an accurately weighed amount in the mobile phase.
-
For dosage forms, weigh and finely powder a representative number of units. Extract a portion of the powder equivalent to a known amount of this compound with the mobile phase, sonicate, and filter.
4. Forced Degradation Study:
-
To establish the stability-indicating nature of the method, subject this compound solutions to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.
Protocol 2: LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices where concentrations are typically lower.
1. Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and a suitable internal standard in an appropriate solvent.
-
For biological samples (e.g., plasma), perform protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interferences.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of two analytical methods.
References
Evaluating the Safety Profile of Aminosalicylates: A Comparative Guide for Researchers
A comprehensive analysis of the safety profiles of Ipsalazide, Mesalamine, Sulfasalazine, and Olsalazine, providing researchers and drug development professionals with comparative data from clinical trials, insights into potential adverse reactions, and detailed experimental methodologies for safety assessment.
Aminosalicylates are a cornerstone in the management of inflammatory bowel disease (IBD). Their therapeutic efficacy is well-established; however, variations in their chemical structures and metabolic pathways lead to distinct safety profiles. This guide provides a detailed comparison of the safety of this compound against other commonly used aminosalicylates: mesalamine (5-aminosalicylic acid, 5-ASA), sulfasalazine, and olsalazine. The information is intended to support research, clinical development, and informed decision-making in the field of gastroenterology.
Executive Summary
While all aminosalicylates share the active moiety, 5-ASA, their safety and tolerability are significantly influenced by the carrier molecule or the delivery mechanism. Sulfasalazine, the oldest of these drugs, is associated with a higher incidence of adverse effects, many of which are attributable to its sulfapyridine component. Newer formulations, including mesalamine, olsalazine, and the analog balsalazide, were developed to deliver 5-ASA more directly to the colon with fewer systemic side effects.
Comparative Safety Data
The following tables summarize the incidence of common and serious adverse events associated with various aminosalicylates as reported in clinical trials and post-marketing surveillance. It is important to note that direct comparison of adverse event rates across different studies can be challenging due to variations in study design, patient populations, and duration of follow-up[2].
Table 1: Incidence of Common Adverse Events in Clinical Trials (%)
| Adverse Event | Mesalamine | Sulfasalazine | Olsalazine | Balsalazide |
| Gastrointestinal | ||||
| Abdominal Pain | 3.8 - 6%[3][4][5] | ~33% (gastric distress) | >1% | 6% |
| Diarrhea | 3.1 - 9.5% | Common | ~17% (dose-related) | 5% |
| Nausea | 3.1 - 5% | ~33% | Common | 5% |
| Vomiting | 4% | ~33% | Common | 4% |
| Neurological | ||||
| Headache | 3.8 - 15% | ~33% | Common | 8 - 15% |
| Other | ||||
| Anorexia | - | ~33% | - | - |
| Arthralgia | - | - | - | 4% |
| Respiratory Infection | - | - | - | 4% |
Note: Data for this compound is not available.
Table 2: Serious Adverse Events and Hypersensitivity Reactions
| Adverse Event Category | Mesalamine | Sulfasalazine | Olsalazine | Balsalazide |
| Renal | Nephrotoxicity, Interstitial Nephritis (rare) | Crystalluria, Glomerulonephritis (rare) | Kidney problems (rare) | Renal failure, Interstitial Nephritis (rare) |
| Hepatic | Hepatotoxicity (rare) | Hepatitis, Liver enzyme elevation (less frequent) | Liver problems (rare) | Elevated liver function tests (rare) |
| Hematological | Agranulocytosis, Aplastic Anemia (rare) | Agranulocytosis, Hemolytic Anemia (less frequent) | Low blood cell counts (rare) | - |
| Dermatological | Rash, Pruritus | Rash, Pruritus, Urticaria (less frequent), Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis (rare) | Rash, Itching, Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis (rare) | - |
| Cardiovascular | Myocarditis, Pericarditis (rare) | - | Chest pain, Fast or pounding heartbeats (rare) | Myocarditis, Pericarditis (rare) |
| Hypersensitivity | Drug hypersensitivity, Anaphylaxis (rare) | Fever, Allergic reactions (less frequent) | Allergic reaction (rare) | Hypersensitivity to salicylates |
Note: Data for this compound is not available.
Key Safety Considerations
Nephrotoxicity
Aminosalicylate-induced nephrotoxicity, although rare, is a serious adverse event. It most commonly manifests as interstitial nephritis. The risk does not appear to be strongly dose-dependent, suggesting an idiosyncratic mechanism. Routine monitoring of renal function is recommended for all patients on long-term aminosalicylate therapy.
Hypersensitivity Reactions
Hypersensitivity reactions to aminosalicylates can range from mild skin rashes to severe systemic reactions. Patients with a known hypersensitivity to salicylates should not be prescribed these medications. Cross-reactivity between different aminosalicylates can occur, but is not universal. Therefore, in cases of a mild reaction to one agent, a cautious trial of an alternative aminosalicylate may be considered.
Sulfasalazine-Specific Adverse Events
Many of the adverse effects of sulfasalazine are attributed to the sulfapyridine moiety, which is absorbed systemically. These include dose-dependent effects like nausea, headache, and anorexia, as well as idiosyncratic reactions such as rash, fever, and hematologic abnormalities. Reversible oligospermia in males is another well-documented side effect.
Olsalazine-Induced Diarrhea
A notable side effect of olsalazine is a dose-related secretory diarrhea, which can sometimes be difficult to distinguish from an exacerbation of the underlying IBD.
Experimental Protocols for Safety Evaluation
The following sections detail methodologies for key experiments cited in the evaluation of aminosalicylate safety.
Assessment of Nephrotoxicity in Animal Models
Objective: To evaluate the potential for drug-induced kidney injury.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Drug Administration: The test aminosalicylate is administered orally or intraperitoneally at various dose levels for a specified duration (e.g., 7, 14, or 28 days). A vehicle control group receives the administration vehicle only.
-
Parameters Monitored:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured at baseline and at the end of the study. Urine output and proteinuria are also monitored.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, interstitial inflammation, and other signs of renal damage.
-
-
Data Analysis: Changes in renal function parameters between the treatment and control groups are analyzed using appropriate statistical tests (e.g., ANOVA). Histopathological findings are scored by a qualified pathologist blinded to the treatment groups.
In Vitro Assessment of Hypersensitivity: Lymphocyte Transformation Test (LTT)
Objective: To assess the potential for a drug to induce a T-cell mediated hypersensitivity reaction.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors or patients with a history of drug hypersensitivity.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum.
-
Drug Exposure: The test aminosalicylate is added to the cell cultures at various non-toxic concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Proliferation Assay: After a specific incubation period (typically 5-7 days), lymphocyte proliferation is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells. Alternatively, non-radioactive methods such as BrdU incorporation or CFSE dilution assays can be used.
-
Data Analysis: The stimulation index (SI) is calculated as the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result, indicating drug-specific lymphocyte proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the safety assessment of aminosalicylates.
Caption: Metabolism of different aminosalicylates in the gastrointestinal tract.
Caption: Putative mechanisms of aminosalicylate-induced nephrotoxicity.
Caption: General workflow for the safety assessment of a new aminosalicylate.
Conclusion
The safety profile of aminosalicylates is a critical factor in their clinical use. While mesalamine, olsalazine, and balsalazide offer improved tolerability compared to sulfasalazine by minimizing the systemic effects of a carrier moiety, they are not without potential risks, including rare but serious adverse events like nephrotoxicity. A thorough understanding of these risks, alongside their efficacy, is paramount for drug development professionals and researchers.
The lack of comprehensive, publicly available clinical safety data for this compound prevents a definitive comparison with other aminosalicylates. While early preclinical data were promising, further clinical investigation is necessary to fully characterize its safety profile in humans. Future research should focus on head-to-head comparative trials with standardized safety reporting to provide a clearer picture of the relative risks and benefits of these important therapeutic agents.
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Monitoring for 5-aminosalicylate nephrotoxicity in adults with inflammatory bowel disease: prognostic model development and validation using data from the Clinical Practice Research Datalink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent models of AKI-CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Anti-Inflammatory Mechanism of Ipsalazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the published findings on the mechanism of action of Ipsalazide and other 5-aminosalicylic acid (5-ASA) prodrugs used in the treatment of inflammatory bowel disease (IBD). While specific preclinical data for this compound is limited in publicly available literature, this guide outlines the established mechanisms for this class of drugs and provides detailed experimental protocols to facilitate independent verification and comparative analysis.
Introduction to this compound and its Alternatives
This compound, like Sulfasalazine and Balsalazide, is a prodrug of 5-aminosalicylic acid (5-ASA), the active therapeutic agent. These drugs are designed for targeted delivery of 5-ASA to the colon, the primary site of inflammation in ulcerative colitis. The prodrug structure prevents premature absorption of 5-ASA in the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects.[1]
The primary alternatives to this compound for which more extensive data is available are:
-
Sulfasalazine: A first-generation 5-ASA prodrug where 5-ASA is linked to sulfapyridine.
-
Balsalazide: A second-generation 5-ASA prodrug where 5-ASA is linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2]
General Mechanism of Action of 5-ASA Prodrugs
The therapeutic effect of this compound and its alternatives is dependent on the colonic release of 5-ASA. The anti-inflammatory actions of 5-ASA are multifactorial and are understood to involve several key pathways:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[2]
-
Modulation of Inflammatory Signaling: 5-ASA is believed to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2]
-
Activation of PPAR-γ: Some evidence suggests that 5-ASA can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
The following diagram illustrates the general mechanism of action for 5-ASA prodrugs.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the anti-inflammatory effects of 5-ASA prodrugs. It is important to note that direct comparison is challenging due to variations in experimental models and conditions. Data for this compound is notably scarce in the reviewed literature.
Table 1: In Vitro Inhibition of Inflammatory Pathways
| Compound | Target | Assay System | IC50 | Reference |
| This compound | COX-1/COX-2 | Data Not Available | - | - |
| 5-Lipoxygenase | Data Not Available | - | - | |
| Sulfasalazine | 5-Lipoxygenase | Rat Peritoneal Cells | 0.15 mM | |
| Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | 0.43 mM | ||
| 5-ASA | 5-Lipoxygenase | Rat Peritoneal Cells | 2.3 mM | |
| Macrophage Chemotaxis to LTB4 | Human Intestinal Macrophages | 0.24 mM | ||
| Balsalazide | COX/LOX | General Inhibition | - |
Table 2: In Vivo Efficacy in Animal Models of Colitis
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| Balsalazide | Chemically-induced aberrant crypts (rats) | 60% reduction in aberrant crypt foci | |
| Sulfasalazine | - | Inhibition of LTB4 biosynthesis |
Detailed Experimental Protocols
To facilitate the replication of findings, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Model: TNBS-Induced Colitis in Rats
This model is commonly used to induce a Crohn's disease-like colitis.
Protocol:
-
Animal Preparation: Use male Wistar rats (180-220g). Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Induction of Colitis:
-
Gently insert a flexible catheter (2 mm in diameter) 8 cm into the colon via the anus.
-
Slowly instill 0.25 ml of 50% ethanol containing 10 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
Drug Administration: Administer this compound or comparator compounds orally (by gavage) or rectally, starting 24 hours after colitis induction and continuing daily for the duration of the experiment (typically 7-14 days).
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the experiment, sacrifice the animals and collect the colon.
-
Measure colon length and weight.
-
Score the macroscopic damage based on a validated scoring system (e.g., presence of ulceration, inflammation, and adhesions).
-
Collect tissue samples for histological analysis and biochemical assays.
-
In Vitro and Ex Vivo Assays
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the colonic tissue.
Protocol:
-
Tissue Homogenization:
-
Homogenize pre-weighed colonic tissue samples in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
-
PGE2 is a key inflammatory prostaglandin produced via the COX pathway.
Protocol:
-
Tissue Culture:
-
Obtain colonic biopsies and culture them in a suitable medium.
-
Add this compound or comparator compounds at various concentrations.
-
-
Sample Collection: Collect the culture medium after a specified incubation period.
-
PGE2 Quantification: Measure the concentration of PGE2 in the culture medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
LTB4 is a potent chemoattractant for neutrophils, produced via the 5-LOX pathway.
Protocol:
-
Cell Stimulation:
-
Isolate and purify human intestinal macrophages.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence or absence of this compound or comparator compounds.
-
-
Sample Extraction: Extract the leukotrienes from the cell suspension.
-
LTB4 Quantification: Measure the concentration of LTB4 using a specific radioimmunoassay (RIA) or ELISA kit.
Mandatory Visualizations
Experimental Workflow: TNBS-Induced Colitis
References
A Comparative Analysis of the Carrier Molecules in Ipsalazide and Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carrier molecules of two prodrugs, Ipsalazide and Sulfasalazine, both designed to deliver 5-aminosalicylic acid (5-ASA) to the colon for the treatment of inflammatory bowel disease. The focus of this comparison is on the chemical nature, pharmacokinetics, and toxicological profile of their respective carrier moieties, supported by available experimental data.
Executive Summary
Sulfasalazine, a first-generation aminosalicylate, utilizes sulfapyridine as its carrier molecule. While effective in delivering the active drug, 5-ASA, to the colon, the systemic absorption of sulfapyridine is associated with a range of adverse effects. In contrast, this compound was developed as a second-generation aminosalicylate with a carrier molecule designed for lower absorption and reduced toxicity. This guide will delve into the specifics of these carrier molecules to provide a clear comparison for research and drug development purposes.
Data Presentation: Carrier Molecule Comparison
The following tables summarize the key characteristics and available data for the carrier molecules of Sulfasalazine and this compound. For a broader context, data for Balsalazide's carrier molecule, 4-aminobenzoyl-ß-alanine, is also included as it represents another effort to develop a safer alternative to sulfapyridine.
Table 1: General Characteristics of Carrier Molecules
| Feature | Sulfasalazine Carrier | This compound Carrier |
| Chemical Name | Sulfapyridine | 5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₆H₁₃N₃O₆ |
| Molecular Weight | 249.29 g/mol | 343.29 g/mol |
| Role | Links to 5-ASA via an azo bond for targeted colonic delivery. | Links to 5-ASA via an azo bond for targeted colonic delivery. |
Table 2: Comparative Pharmacokinetic and Toxicity Profile
| Parameter | Sulfasalazine (Carrier: Sulfapyridine) | This compound (Carrier Molecule) | Balsalazide (Carrier: 4-aminobenzoyl-ß-alanine) |
| Absorption | Readily absorbed from the colon.[1] | Absorbed to a lesser extent than sulfapyridine.[1] | Minimally absorbed and largely inert.[2] |
| Metabolism | Undergoes hepatic metabolism (acetylation, hydroxylation, glucuronidation). | Primarily excreted unchanged. | Minimally metabolized. |
| Toxicity | Associated with numerous side effects (nausea, headache, rash, etc.).[3] | Low oral toxicity.[1] | Considered an inert carrier with a favorable side effect profile. |
| LD50 (Oral, Mice) | 7.5 g/kg | Data not available. | Data not available. |
| Mutagenicity (Ames Test) | Data not available. | Data not available (Balsalazide, a similar analog, is not mutagenic). | Not mutagenic. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are based on established scientific literature and can be adapted for further comparative studies.
In Vivo Evaluation of Colon-Specific Drug Delivery in Rats
This protocol is designed to assess the extent of drug delivery to the colon and the systemic absorption of the carrier molecule.
-
Animal Model: Male Wistar rats (200-250g).
-
Formulation Administration: Administer equivalent oral doses of this compound and Sulfasalazine suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection:
-
Blood: Collect blood samples via tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Urine and Feces: House rats in metabolic cages to collect urine and feces for 48 hours.
-
Gastrointestinal Tract: At the end of the study, euthanize the animals and excise the stomach, small intestine, cecum, and colon to determine the drug and metabolite concentrations in the tissues and luminal contents.
-
-
Analytical Method: Develop and validate a high-performance liquid chromatography (HPLC) method to quantify the parent drug, 5-ASA, and the respective carrier molecules and their metabolites in plasma, urine, feces, and gastrointestinal tissues.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and urinary/fecal excretion for the carrier molecules to compare their absorption and elimination profiles.
In Vitro Metabolism using Rat Cecal Contents
This assay simulates the metabolic activity of the colonic microflora on the prodrugs.
-
Preparation of Cecal Contents: Obtain fresh cecal contents from rats. Prepare a 20% (w/v) homogenate in a suitable anaerobic buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Add a known concentration of the prodrug (this compound or Sulfasalazine) to the cecal homogenate. Incubate anaerobically at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Analysis: Stop the enzymatic reaction (e.g., by adding a quenching solvent like methanol) and analyze the samples by HPLC to measure the disappearance of the parent prodrug and the appearance of 5-ASA and the carrier molecule. This will determine the rate and extent of azo bond cleavage by bacterial enzymes.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure:
-
Prepare a top agar containing the test bacterial strain and the test compound (carrier molecule) at various concentrations.
-
Pour the top agar onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualization
Prodrug Activation and Carrier Molecule Fate
References
- 1. Studies of two novel sulfasalazine analogs, this compound and balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of Ipsalazide Against Known Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipsalazide is a locally-acting aminosalicylate, a class of drugs frequently employed in the management of inflammatory bowel disease (IBD). It is designed as a prodrug to deliver the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, thereby minimizing systemic side effects. This guide provides an objective in vitro comparison of the anti-inflammatory potency of this compound and its active metabolite, mesalamine, against established anti-inflammatory drugs: sulfasalazine and the corticosteroid dexamethasone. The primary mechanism of action for aminosalicylates involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide will delve into the comparative potencies of these drugs in modulating this pathway and other key inflammatory markers, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Potency
The in vitro potency of anti-inflammatory drugs is commonly assessed by their ability to inhibit key inflammatory pathways and the production of inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, representing the concentration required to inhibit a biological process by 50%. The following table summarizes the available in vitro potency data for this compound's active metabolite (mesalamine), sulfasalazine, and dexamethasone across different anti-inflammatory assays.
It is important to note that direct in vitro potency data for the prodrug this compound is limited, as it requires metabolic activation in the colon to release its active moiety, mesalamine. Therefore, the in vitro activity of mesalamine is a more relevant measure of its therapeutic potential at the site of action.
| Drug | Assay | Target/Marker | Cell Line | IC50 | Citation(s) |
| Mesalamine (active metabolite of this compound) | NF-κB Inhibition | NF-κB activation | - | No direct inhibition of IKKα/β in vitro | [1] |
| Sulfasalazine | NF-κB Inhibition | κB-dependent transcription | Murine T-cell line RBL5 | ~0.625 mM | [2] |
| NF-κB Inhibition | IKKα and IKKβ activity | Purified recombinant proteins | Dose-dependent inhibition | [1] | |
| Cytokine Production | IL-12 production | Mouse macrophages | Potent, dose-dependent inhibition | [3] | |
| Dexamethasone | Glucocorticoid Receptor Binding | Glucocorticoid Receptor | - | 38 nM | [4] |
| Cytokine Production | IL-1β synthesis | Human PBMCs | 38 nM | ||
| Cytokine Production | TNF-α synthesis | Human PBMCs | 25 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the anti-inflammatory potency of the compared drugs.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activity of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a relevant intestinal epithelial cell line) in appropriate media.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Drug Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with varying concentrations of the test compounds (this compound, mesalamine, sulfasalazine, dexamethasone) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each drug concentration compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Cytokine Production Assay (ELISA)
This assay measures the levels of specific pro-inflammatory cytokines released by cells.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as Interleukin-8 (IL-8) and TNF-α in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or intestinal epithelial cells like Caco-2) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plates and collect the cell culture supernatants.
-
-
ELISA:
-
Perform ELISA for the target cytokines (e.g., IL-8, TNF-α) on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of cytokine inhibition for each drug concentration relative to the stimulated control.
-
Calculate the IC50 value.
-
Cyclooxygenase (COX) Enzyme Activity Assay
This assay measures the ability of a drug to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer containing heme and a chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and varying concentrations of the test compounds.
-
Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.
-
-
Measurement:
-
Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each drug concentration.
-
Determine the percentage of COX inhibition compared to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine the drug's selectivity.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of the compared drugs converge on the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the points of inhibition by the discussed drugs.
Conclusion
This guide provides a comparative overview of the in vitro anti-inflammatory potency of this compound, through its active metabolite mesalamine, and other established anti-inflammatory drugs. The data indicates that while sulfasalazine and dexamethasone demonstrate potent inhibition of the NF-κB pathway and cytokine production in various in vitro models, the direct in vitro activity of mesalamine on the IKK complex appears to be less pronounced. However, the therapeutic efficacy of this compound in vivo is attributed to the high local concentration of mesalamine achieved in the colon, where it can exert its anti-inflammatory effects through multiple mechanisms, including but not limited to the NF-κB pathway. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to elucidate the nuanced mechanisms of action of these important therapeutic agents. The visualization of the NF-κB signaling pathway highlights the key molecular targets for these anti-inflammatory drugs. Future in vitro studies could focus on models that more closely mimic the colonic microenvironment to better assess the activity of prodrugs like this compound.
References
- 1. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of the in Vitro Prosecretory Effects of Balsalazide, Sulfasalazine, Olsalazine, and Mesalamine in Rabbit Distal Ileum | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Ipsalazide: A Procedural Guide for Laboratory Professionals
The proper disposal of ipsalazide, a pharmaceutical compound utilized in research and development, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide offers a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Following these protocols is essential for mitigating potential risks and fostering a secure and compliant research environment.
Core Disposal Procedures
When managing this compound waste, it is imperative to consult federal, state, and local hazardous waste regulations to ensure accurate classification and disposal.[1][2][3] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][4]
Step 1: Waste Characterization
Step 2: Segregation and Containment
Proper segregation of this compound waste from other laboratory waste streams is critical.
-
Unused or Expired Product: Pure this compound powder should be placed in a designated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Items such as personal protective equipment (PPE), contaminated labware (e.g., flasks, beakers), and spill cleanup materials should be collected in a separate, clearly labeled container.
All waste containers must be compatible with the chemical and properly labeled as "Hazardous Waste" or with other designations as required by your institution's and local regulations.
Step 3: Disposal Pathway Determination
The appropriate disposal method depends on the waste characterization and local regulations.
-
Non-Hazardous Waste: If, after thorough evaluation, the this compound waste is determined to be non-hazardous, it may be permissible to dispose of it in the trash with specific precautions. To prevent accidental ingestion or environmental release, the chemical should be mixed with an unpalatable substance like coffee grounds or cat litter and placed in a sealed container before being discarded.
-
Hazardous Waste: If the waste is characterized as hazardous, or if there is any uncertainty, it must be disposed of through a licensed hazardous waste disposal facility. This typically involves incineration at an approved facility. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Never flush this compound down the drain or dispose of it in regular trash without proper characterization and containment. Pharmaceuticals in waterways can have adverse environmental effects.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table provides a general framework for characterizing pharmaceutical waste.
| Parameter | Description | Source |
| Chemical Name | This compound | |
| CAS Number | 82101-17-5 | |
| Molecular Formula | C16H11N3Na2O6 | |
| Intended Use | Pharmaceutical product, research | |
| Physical State | Solid powder | |
| Hazard Classifications | Data not available for this compound. Related compounds may cause skin, eye, and respiratory irritation. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. Pharmaceuticals have been detected in water and can impact wildlife. |
Experimental Protocols
Detailed experimental protocols for the environmental degradation or impact of this compound were not found in the provided search results. General methodologies for assessing the environmental fate of pharmaceuticals often include studies on biodegradability, aquatic toxicity, and soil sorption/desorption.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and environmental responsibility by consulting with your institution's EHS department and adhering to all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
